molecular formula C8H11ClN2 B2637611 4-Tert-butyl-2-chloropyrimidine CAS No. 66522-06-3

4-Tert-butyl-2-chloropyrimidine

Cat. No.: B2637611
CAS No.: 66522-06-3
M. Wt: 170.64
InChI Key: LBSVYOFARGFLFV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloropyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64. The purity is usually 95%.
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Properties

IUPAC Name

4-tert-butyl-2-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVYOFARGFLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66522-06-3
Record name 4-tert-butyl-2-chloropyrimidine
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Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Tert-butyl-2-chloropyrimidine: Synthesis, Properties, and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in biologically relevant interactions.[1][2] As a privileged structure, its derivatives are integral to drugs spanning anti-infectives, oncology, and treatments for neurological disorders.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on a specific, highly functionalized derivative: this compound. The presence of a bulky tert-butyl group and a reactive chlorine atom makes this compound a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. The tert-butyl group can impart increased metabolic stability and modulate solubility, while the 2-chloro substituent serves as a key reactive handle for introducing further molecular complexity, most commonly through nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is limited. However, its properties can be reliably estimated based on its structure and comparison with analogous compounds like 4-tert-butyl-2-chloropyridine and other substituted pyrimidines.

PropertyEstimated ValueRationale & Supporting Data
Molecular Formula C₈H₁₁ClN₂Based on the chemical structure.
Molecular Weight 170.64 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar compounds like 4-(tert-butyl)-2-chloropyridine exist as a clear liquid.[3]
Solubility Insoluble in water; Soluble in common organic solvents (THF, DCM, EtOAc, Hexanes)The hydrophobic tert-butyl group and aromatic ring suggest poor aqueous solubility, a common trait for such intermediates.[4]
Boiling Point Not determinedExpected to be lower than related compounds with more polar groups.
Melting Point Not determinedLikely near or below room temperature.

Spectroscopic Characteristics:

  • ¹H NMR: Protons on the pyrimidine ring would exhibit characteristic shifts, along with a prominent singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Distinct signals would be present for the four unique carbon atoms of the tert-butyl group and the four carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Reaction Chemistry

The synthesis of this compound leverages fundamental principles of heterocyclic chemistry, primarily through the functionalization of a pre-existing pyrimidine core.

Primary Synthetic Pathway: Organometallic Addition

The most direct and established route involves the reaction of a suitable pyrimidine precursor with a tert-butyl organometallic reagent. A common approach utilizes 2-chloropyrimidine as the starting material.[5] The reaction proceeds via a nucleophilic addition of the highly reactive tert-butyl carbanion to the electron-deficient pyrimidine ring.

Experimental Protocol: Synthesis from 2-Chloropyrimidine

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloropyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the high reactivity of the organolithium reagent and prevent side reactions.

  • Reagent Addition: Slowly add tert-butyllithium (approximately 1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The tert-butyl anion acts as a potent nucleophile.

  • Reaction & Quenching: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final product.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve 2-Chloropyrimidine in anhydrous THF B Cool to -78 °C A->B C Slowly add tert-Butyllithium B->C D Stir for 1-2 hours at -78 °C C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H This compound G->H

General workflow for the synthesis of this compound.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, thereby activating the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.

Generalized SNAr reaction at the C2 position.

This reactivity is crucial in drug development. For instance, similar chloropyrimidines have been used as covalent inhibitors that react with cysteine residues in kinase active sites.[6] The reaction with an amine, for example, is a common step in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block for creating libraries of compounds for screening and lead optimization.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core. The C2 position is frequently functionalized with an amine-containing group that forms critical hydrogen bonds with the kinase hinge region. The C4 position can then be modified to achieve selectivity and potency. The tert-butyl group on this intermediate can serve as a bulky substituent to probe specific pockets within the ATP-binding site.

  • Covalent Modulators: The reactivity of the 2-chloro group makes this intermediate a candidate for developing covalent inhibitors. By positioning this reactive group near a nucleophilic residue (like cysteine) in a target protein, an irreversible covalent bond can be formed, leading to prolonged and potent inhibition.[6]

  • Scaffold for Library Synthesis: The reliable SNAr chemistry allows for the parallel synthesis of a large number of derivatives by reacting this compound with a diverse set of amines, alcohols, or other nucleophiles.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Specific safety data is not available, but information can be extrapolated from analogous compounds like 2-chloropyrimidine and 4-tert-butyl-2-chloropyridine.[7][8]

Hazard Identification (Anticipated):

  • Skin Irritation/Corrosion: Likely to cause skin irritation upon contact.[7]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[7]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.[9][10]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands as a strategically important, though not widely cataloged, chemical intermediate. Its synthesis is achievable through standard organometallic procedures, and its value is defined by the dual functionality of the metabolically robust tert-butyl group and the synthetically versatile 2-chloro substituent. For medicinal chemists and drug discovery scientists, this compound represents a powerful starting point for the construction of novel, potent, and selective therapeutic agents, particularly in the realm of kinase inhibition and covalent drug design. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

A Guide to the Regioselective Synthesis of 4-Tert-butyl-2-chloropyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of 4-tert-butyl-2-chloropyrimidine from 2,4-dichloropyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the mechanistic principles, provides a field-proven experimental protocol, and discusses the critical parameters that govern the success of this important transformation. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutics, and the ability to selectively functionalize it is paramount for the development of novel molecular entities.[1][2][3]

Strategic Overview: The Challenge of Regioselectivity in Pyrimidine Chemistry

The synthesis of substituted pyrimidines is fundamental to drug discovery.[2][3] The this compound moiety, in particular, serves as a versatile building block, allowing for subsequent modifications at the C2 position.[4] The primary challenge in its synthesis from 2,4-dichloropyrimidine lies in achieving regioselective substitution.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] In the case of 2,4-dichloropyrimidine, the two chlorine atoms act as leaving groups. Quantum mechanical analyses and experimental observations consistently show that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][8] This inherent electronic preference is due to the larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) being located at C4.[8] Our objective is to harness this intrinsic reactivity to selectively introduce a tert-butyl group at the C4 position while preserving the chlorine atom at C2 for future synthetic elaborations.

The chosen method is an iron-catalyzed cross-coupling reaction between 2,4-dichloropyrimidine and a Grignard reagent, tert-butylmagnesium chloride. This approach is favored for its efficiency in forming carbon-carbon bonds and for utilizing an inexpensive, environmentally benign iron catalyst over more costly palladium or nickel systems.[9][10]

Reaction Mechanism and Catalytic Cycle

The reaction proceeds via a nucleophilic aromatic substitution pathway, significantly enhanced by an iron catalyst. While the precise mechanism of iron-catalyzed cross-couplings can be complex and substrate-dependent, a plausible pathway is outlined below.

G A 2,4-Dichloropyrimidine E Oxidative Addition A->E B t-BuMgCl (Grignard Reagent) F Transmetalation B->F C Fe(acac)₃ (Pre-catalyst) D Active Fe(I) Species C->D Reduction by Grignard Reagent D->E E->F Fe(III) intermediate G Reductive Elimination F->G tert-Butyl-Fe(III) complex G->D Catalyst Regeneration H This compound (Product) G->H

Caption: Simplified catalytic cycle for the iron-catalyzed Grignard cross-coupling.

  • Catalyst Activation: The Fe(III) precatalyst, such as iron(III) acetylacetonate (Fe(acac)₃), is reduced in situ by the Grignard reagent to a lower oxidation state, likely a catalytically active Fe(I) species.[9]

  • Oxidative Addition: The active iron catalyst undergoes oxidative addition with 2,4-dichloropyrimidine, preferentially at the more reactive C4-Cl bond.

  • Transmetalation: The tert-butyl group is transferred from the magnesium atom of the Grignard reagent to the iron center.

  • Reductive Elimination: The final step is the reductive elimination of the C-C coupled product, this compound, which regenerates the active iron catalyst.[11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for the success of any Grignard reaction.[12]

3.1. Materials and Equipment

  • Reagents: 2,4-Dichloropyrimidine, tert-butylmagnesium chloride (1.0 M solution in THF), Iron(III) acetylacetonate (Fe(acac)₃), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

  • Equipment: Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, dropping funnel, Schlenk line or equivalent inert atmosphere setup, rotary evaporator, standard laboratory glassware.

3.2. Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

  • Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Charging the Flask: To the three-neck flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine and the iron(III) acetylacetonate catalyst. Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe.

  • Grignard Addition: Cool the stirred solution to 0 °C using an ice bath. Transfer the tert-butylmagnesium chloride solution to the dropping funnel via cannula or syringe. Add the Grignard reagent to the reaction mixture dropwise over approximately 1 hour, maintaining the internal temperature below 5 °C. The slow addition is crucial to control the reaction exotherm and prevent catalyst deactivation.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[1] This will hydrolyze any remaining Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product.[13]

Quantitative Data and Characterization

The following table provides representative quantities and expected outcomes for a laboratory-scale synthesis.

Parameter Value Notes
2,4-Dichloropyrimidine 1.0 eqStarting material
tert-Butylmagnesium Chloride 1.1 eqSlight excess ensures complete reaction.
Iron(III) Acetylacetonate 0.05 eq (5 mol%)Catalyst loading.
Solvent Anhydrous THFTypical concentration: ~0.5 M
Reaction Temperature 0 °C to Room Temp.Critical for selectivity and safety.
Reaction Time 4 - 6 hoursMonitor by TLC/GC.
Expected Yield 75 - 85%Yield after purification.
Appearance Crystalline solid or oil[13]

Characterization Data (Predicted):

  • ¹H NMR: Characteristic signals would include a singlet for the tert-butyl protons around δ 1.3-1.4 ppm and signals for the pyrimidine ring protons.[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the chemical formula C₈H₁₁ClN₂.

Discussion of Critical Parameters

  • Causality of Reagent Choice: 2,4-dichloropyrimidine is the ideal starting material due to the higher intrinsic reactivity of the C4 position, which allows for selective monosubstitution under controlled conditions.[8] The use of a strong nucleophile like a Grignard reagent is necessary to form the C-C bond.[12]

  • Importance of Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly destroyed by protic solvents like water. Failure to maintain a dry, inert atmosphere is the most common cause of reaction failure.

  • Catalyst Function and Loading: While the reaction can proceed without a catalyst, the iron salt dramatically increases the reaction rate and yield.[10] The 5 mol% loading is a balance between achieving a high reaction rate and minimizing cost and potential metal contamination in the final product.

  • Temperature Control: The initial low temperature (0 °C) during the addition of the highly reactive Grignard reagent is essential to dissipate the heat generated and prevent side reactions, such as di-substitution or catalyst degradation.

Conclusion

This guide details a robust and efficient method for the regioselective synthesis of this compound. By leveraging the inherent electronic properties of the 2,4-dichloropyrimidine starting material and employing an iron-catalyzed Grignard cross-coupling reaction, this valuable synthetic intermediate can be produced in high yield. The protocol emphasizes control over key reaction parameters, ensuring reproducibility and safety. The resulting product serves as a crucial platform for the development of novel pyrimidine-based therapeutics, underscoring the importance of this methodology for the drug discovery and development community.[14]

References

Spectroscopic Characterization of 4-Tert-butyl-2-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-tert-butyl-2-chloropyrimidine, a key building block in medicinal chemistry and materials science. Understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predicted data, supported by experimental findings from analogous structures, to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that dictates its spectroscopic properties. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent, combined with the bulky, electron-donating tert-butyl group, creates a unique electronic environment. Spectroscopic techniques provide a powerful means to probe this environment and confirm the molecule's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be simple and highly informative. The symmetry of the tert-butyl group and the distinct electronic environments of the pyrimidine protons lead to a predictable pattern.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.55 Doublet 1H H6
~7.15 Doublet 1H H5

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Expert Interpretation: The two protons on the pyrimidine ring, H5 and H6, are expected to appear as doublets due to coupling with each other. H6 is adjacent to an electron-withdrawing nitrogen atom, shifting it significantly downfield. H5 will be further upfield. The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, a characteristic signal for this group. For a related compound, 4-(tert-butyl)-6-chloro-2-methylpyrimidine, the tert-butyl protons are reported to appear as a singlet around δ 1.3-1.4 ppm, which supports our prediction.[1]

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Figure 2. ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) instrument Spectrometer Setup (400 MHz) prep->instrument acquire Data Acquisition (16-32 scans) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~175 C4
~162 C2
~158 C6
~118 C5
~38 -C(CH₃)₃

| ~30 | -C(CH₃)₃ |

Expert Interpretation: The carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear in the aromatic region of the spectrum. C2 and C4, being directly attached to electronegative atoms (Cl and N, and N and the tert-butyl group, respectively), will be the most downfield. The quaternary carbon of the tert-butyl group will appear around 38 ppm, while the methyl carbons will be found further upfield, around 30 ppm. These predictions are based on typical chemical shifts for substituted pyrimidines and pyridines.[3][4][5][6]

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Intensity
2970-2870 C-H (sp³) stretch Strong
~1600-1500 C=N stretch Medium-Strong
~1470, 1370 C-H bend (tert-butyl) Medium

| ~750-700 | C-Cl stretch | Strong |

Expert Interpretation: The spectrum will be dominated by strong C-H stretching vibrations from the tert-butyl group just below 3000 cm⁻¹. The characteristic C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1500 cm⁻¹ region.[1] The presence of the tert-butyl group will also give rise to characteristic bending vibrations. A strong absorption in the fingerprint region, around 750-700 cm⁻¹, can be attributed to the C-Cl stretching vibration.[1][7]

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean ATR crystal before analyzing the sample.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Interpretation
170/172 [M]⁺˙ (Molecular ion)
155/157 [M - CH₃]⁺
114 [M - C(CH₃)₃]⁺

| 57 | [C(CH₃)₃]⁺ |

Expert Interpretation: The molecular formula of this compound is C₈H₁₁ClN₂. The molecular ion peak ([M]⁺˙) is expected at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 172 with approximately one-third the intensity of the molecular ion peak should be observed.

A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 amu) to form a stable tertiary carbocation, resulting in a peak at m/z 155 (and a corresponding isotope peak at 157).[8][9] The loss of the entire tert-butyl group (•C(CH₃)₃, 57 amu) is also a highly probable fragmentation, leading to a peak at m/z 114.[10] The tert-butyl cation itself is very stable and will likely be observed as a prominent peak at m/z 57.[10]

Figure 3. Predicted Mass Spec Fragmentation M [C₈H₁₁ClN₂]⁺˙ m/z = 170/172 M_minus_CH3 [M - CH₃]⁺ m/z = 155/157 M->M_minus_CH3 - •CH₃ M_minus_tBu [M - C(CH₃)₃]⁺ m/z = 114 M->M_minus_tBu - •C(CH₃)₃ tBu_ion [C(CH₃)₃]⁺ m/z = 57

Caption: Predicted fragmentation pathway for this compound.

Protocol for Mass Spectrometry Data Acquisition (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum.[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a robust framework for the identification and characterization of this compound. The predicted spectra and fragmentation patterns are based on fundamental chemical principles and supported by data from structurally similar molecules. These analytical techniques, when used in concert, provide a self-validating system for confirming the structure and purity of this important chemical intermediate, ensuring its suitability for research and development applications.

References

Navigating Synthesis: A Technical Guide to the Solubility of 4-Tert-butyl-2-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 2, 2026 – For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is paramount to successful synthetic outcomes. This in-depth technical guide addresses the solubility of 4-Tert-butyl-2-chloropyrimidine, a crucial building block in medicinal chemistry and materials science. While quantitative solubility data for this specific compound is not extensively published, this guide provides a framework for predicting and determining its solubility in common organic solvents based on its physicochemical properties and established principles for related pyrimidine derivatives.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility behavior. This compound is a substituted pyrimidine with the following key features:

  • Molecular Structure: The molecule consists of a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. It is substituted with a chloro group at the 2-position and a bulky tert-butyl group at the 4-position.

  • Polarity: The presence of the electronegative chlorine atom and the two nitrogen atoms in the pyrimidine ring imparts a degree of polarity to the molecule. However, the large, nonpolar tert-butyl group significantly influences its overall character, making it less polar than unsubstituted pyrimidine. This balance between polar and nonpolar features is a key determinant of its solubility in various organic solvents.

  • Hydrogen Bonding: this compound is a hydrogen bond acceptor due to the nitrogen atoms in the pyrimidine ring. It lacks a hydrogen bond donor. This characteristic will influence its interaction with protic solvents.

  • Physical State: At room temperature, it is typically a solid, which necessitates dissolution for most synthetic applications.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and data from structurally similar compounds, we can infer the solubility of this compound in different classes of organic solvents. For instance, the related compound 4-(Tert-butyl)-6-chloro-2-methylpyrimidine is reported to have good solubility in organic solvents such as methylene chloride and tetrahydrofuran[1].

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar pyrimidine ring. The absence of strong hydrogen bonding networks in these solvents allows for easier solvation of the molecule.
Halogenated Dichloromethane (DCM), ChloroformHighThe similar polarities and the ability to engage in van der Waals forces make these effective solvents for dissolving this compound.
Ethers Diethyl ether, 1,4-DioxaneModerate to HighThese solvents have some polar character and can act as hydrogen bond acceptors, facilitating dissolution.
Esters Ethyl acetateModerateEthyl acetate has a moderate polarity and can dissolve a wide range of compounds.
Aromatic Hydrocarbons Toluene, BenzeneModerate to LowThe nonpolar nature of the tert-butyl group will favor solubility in these nonpolar solvents, but the polar pyrimidine core may limit it.
Polar Protic Methanol, EthanolModerate to LowWhile these solvents are polar, their strong hydrogen-bonding networks may be disrupted to a lesser extent to solvate the molecule, which cannot act as a hydrogen bond donor.
Nonpolar Hexane, CyclohexaneLowThe significant polarity of the chloropyrimidine ring is expected to result in poor solubility in these nonpolar aliphatic solvents.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[2][3] Therefore, heating the solvent is a common strategy to dissolve more of the compound.

  • Purity of the Compound: Impurities can affect the crystal lattice energy and, consequently, the solubility.

  • Solvent Purity: The presence of water or other impurities in the solvent can alter its polarity and solvating power.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following are standard methodologies that can be employed.

Gravimetric Method

This is a classical and reliable method for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sample under reduced pressure or in a fume hood.

  • Mass Determination: Accurately weigh the mass of the residual solid.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle / Centrifuge C->D E Withdraw known volume of supernatant D->E F Evaporate solvent E->F G Weigh residual solid F->G H Calculate solubility G->H

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and is often used for determining kinetic solubility.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is highly soluble (e.g., DMSO).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution with the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the saturated solution.

G cluster_calib Calibration cluster_sample Sample Analysis A Prepare stock solution B Create serial dilutions A->B C Measure absorbance at λmax B->C D Plot calibration curve C->D E Prepare saturated solution & equilibrate F Withdraw supernatant & dilute E->F G Measure absorbance of diluted sample F->G H Determine concentration from calibration curve G->H I Calculate original solubility H->I

Caption: UV-Vis spectrophotometry workflow for solubility determination.

Conclusion

References

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 4-tert-butyl-2-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into the electronic and steric factors governing the reactivity of this bond in fundamental organic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed, field-proven experimental protocols are provided, offering researchers and drug development professionals a practical resource for the strategic utilization of this versatile reagent. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Substituted pyrimidines are privileged scaffolds in numerous biologically active compounds, owing to their ability to engage in various non-covalent interactions with biological targets.[1] Among the diverse array of substituted pyrimidines, this compound has emerged as a valuable intermediate. The presence of a reactive C-Cl bond at the electron-deficient C2-position, coupled with the sterically demanding tert-butyl group at the C4-position, imparts a unique reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the C2- and C4-positions towards nucleophilic attack.[2] The chlorine atom at the C2-position serves as an excellent leaving group in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The tert-butyl group, while primarily a steric modulator, also contributes to the electronic landscape of the molecule through inductive effects. Understanding the interplay of these factors is paramount for designing efficient and selective synthetic transformations.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the directed ortho-metalation of a suitable pyridine precursor, followed by chlorination.

Synthesis via Directed Ortho-Metalation

A prevalent laboratory-scale synthesis starts from 4-tert-butylpyridine. The pyridine nitrogen directs lithiation to the C2-position upon treatment with a strong base like n-butyllithium, followed by quenching with a chlorinating agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-tert-butylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting orange-red solution at this temperature for 2 hours.

  • Chlorination: In a separate flask, prepare a solution of hexachloroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.

  • Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Reactivity Profile of the C-Cl Bond

The reactivity of the C-Cl bond in this compound is dominated by two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group at the C4-position plays a crucial role in modulating the reactivity and selectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring renders the C2-position susceptible to attack by a wide range of nucleophiles.[2] The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

dot graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} . Caption: Generalized SNAr mechanism on this compound.

The tert-butyl group at the C4-position can exert a significant steric influence on the approaching nucleophile. While it does not completely block access to the C2-position, it can disfavor the attack of very bulky nucleophiles. Conversely, this steric hindrance can be advantageous in preventing undesired side reactions at the C6-position.

Experimental Protocol: SNAr with a Primary Amine

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired primary amine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding 2-amino-4-tert-butylpyrimidine derivative.[1]

NucleophileProductTypical Yield
Morpholine4-(tert-butyl)-2-morpholinopyrimidine85-95%
BenzylamineN-benzyl-4-(tert-butyl)pyrimidin-2-amine80-90%
AnilineN-phenyl-4-(tert-butyl)pyrimidin-2-amine75-85%
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is also a competent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations offer a powerful means of forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a wide range of aryl or vinyl boronic acids or their esters.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[4]

dot graph Suzuki_Catalytic_Cycle { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} . Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: this compound (1.0 eq), arylboronic acid (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%), and a base, typically spray-dried potassium fluoride (KF) (2.0 eq).[3]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base. Add the pyrimidine and boronic acid, followed by anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 50-80 °C overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the chloropyrimidine with a diverse range of primary and secondary amines.[5][6] Similar to the Suzuki coupling, this reaction necessitates a palladium catalyst and a suitable ligand, often a bulky biaryl phosphine, to overcome the lower reactivity of the C-Cl bond.[7] A strong, non-nucleophilic base like sodium tert-butoxide is typically employed.[8]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents: this compound (1.0 eq), amine (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle precatalyst, 2 mol%), a bulky biaryl phosphine ligand (e.g., RuPhos or BrettPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[7][9]

  • Reaction Setup: In an inert atmosphere (glovebox), combine the palladium precatalyst, ligand, and base in a dry Schlenk tube. Add the solvent (e.g., anhydrous toluene or dioxane), followed by the chloropyrimidine and the amine.

  • Reaction Conditions: Seal the tube and heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Catalyst System (Precatalyst/Ligand)BaseTypical Temperature (°C)
Pd₂(dba)₃ / P(t-Bu)₃KF50-80
Pd(OAc)₂ / RuPhosNaOtBu80-110
G3-XPhos PalladacycleK₃PO₄80-110

Conclusion

This compound is a strategically important building block whose reactivity is well-defined and predictable. The C-Cl bond at the C2-position is readily activated for both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. The tert-butyl group at the C4-position provides steric shielding that can influence selectivity and prevent unwanted side reactions. By carefully selecting the reaction conditions, particularly the catalyst system and base, researchers can effectively and selectively functionalize the pyrimidine core, enabling the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this versatile reagent.

References

Navigating the Procurement of 4-Tert-butyl-2-chloropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Alachua, FL – January 2, 2026 – For researchers and scientists engaged in drug discovery and development, the strategic sourcing of specialized chemical intermediates is a critical determinant of project timelines and outcomes. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 4-Tert-butyl-2-chloropyrimidine (CAS No. 66522-06-3), a valuable building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol .[1][2][3] The presence of the electron-withdrawing chlorine atom at the 2-position and the sterically bulky tert-butyl group at the 4-position imparts unique reactivity and solubility characteristics to the molecule, making it a versatile intermediate in organic synthesis.

PropertyValue
CAS Number 66522-06-3[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]
Synonyms Pyrimidine, 2-chloro-4-(1,1-dimethylethyl)-[2]

Commercial Availability and Supplier Landscape

A survey of the chemical supplier market indicates that this compound is readily available from a number of specialized vendors catering to the research and development sector. The purity of the commercially available compound typically ranges from 95% to over 98%. Pricing is variable and dependent on the supplier, quantity, and purity.

SupplierPurityAvailable Quantities
Synquest Labs 95%[1]Inquire for details
HANGZHOU LEAP CHEM CO., LTD. Inquire for detailsResearch and bulk quantities[2]
BLDpharm Inquire for detailsMultiple package sizes[3]
Sigma-Aldrich In-quire for detailsVaries by partner

It is imperative for researchers to scrutinize the certificate of analysis provided by the supplier to ensure the purity and identity of the compound, as isomeric impurities can significantly impact the outcome of subsequent synthetic steps.

Synthetic Routes and Methodologies

The primary synthetic route to this compound involves the reaction of 2-chloropyrimidine with a tert-butylating agent. Organometallic reagents, such as tert-butyllithium, are commonly employed for this transformation.[1] The reaction proceeds via nucleophilic addition of the tert-butyl anion to the electron-deficient pyrimidine ring, followed by rearomatization.

A generalized experimental protocol is as follows:

  • A solution of 2-chloropyrimidine is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of tert-butyllithium in a suitable solvent (e.g., pentane or hexanes) is added dropwise to the cooled 2-chloropyrimidine solution.

  • The reaction mixture is stirred at low temperature for a specified period to ensure complete reaction.

  • The reaction is quenched by the addition of a suitable proton source, such as water or a saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to yield pure this compound.

The following diagram illustrates the key steps in the procurement and synthesis of this compound:

G cluster_procurement Procurement Workflow cluster_synthesis In-House Synthesis Workflow identify_suppliers Identify Suppliers (e.g., Synquest Labs, Leap Chem) request_quotes Request Quotes & Purity Information identify_suppliers->request_quotes Inquire about CAS 66522-06-3 evaluate_coa Evaluate Certificate of Analysis request_quotes->evaluate_coa Receive supplier data place_order Place Purchase Order evaluate_coa->place_order Select optimal supplier start_materials Starting Materials: 2-Chloropyrimidine tert-Butyllithium reaction_setup Reaction Setup: Anhydrous THF, -78°C start_materials->reaction_setup addition Slow Addition of tert-Butyllithium reaction_setup->addition quench Reaction Quench addition->quench workup Extraction & Workup quench->workup purification Purification (Column Chromatography) workup->purification final_product This compound purification->final_product

Caption: Procurement and Synthesis Workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Substituted chloropyrimidines, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, including amines, alcohols, and thiols. This reactivity is frequently exploited in the construction of kinase inhibitors and other targeted therapies.

Safety and Handling

Detailed safety information for this compound should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier. As with all chlorinated organic compounds and organometallic reagents used in its synthesis, appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and synthetically accessible building block that holds significant potential for researchers in drug discovery and medicinal chemistry. Its unique substitution pattern provides a valuable handle for the construction of diverse molecular scaffolds. A thorough evaluation of commercial suppliers and a clear understanding of its synthesis and reactivity are essential for its effective utilization in research and development endeavors.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents, including antivirals, anticancer drugs, and antihypertensives.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[2][3][4]

This application note provides a detailed, field-proven guide for the successful Suzuki-Miyaura coupling of 4-tert-butyl-2-chloropyrimidine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and provide a robust, step-by-step protocol. Special consideration is given to the unique challenges posed by heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts but are frequently more cost-effective and commercially available.[5] This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize substituted pyrimidine derivatives.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl chlorides.[5]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex. Crucially, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center, displacing the halide.[3][8][9][10]

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_halide R¹-Pd(II)L₂-X (Organopalladium Complex) ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_biaryl R¹-Pd(II)L₂-R² transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 Catalyst Regeneration out_product R¹-R² (Coupled Product) red_elim->out_product in_halide R¹-X (4-tBu-2-Cl-Pyrimidine) in_halide->ox_add in_boronic R²-B(OH)₂ (Boronic Acid) in_boronic->transmetal in_base Base in_base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol Parameters: A Scientist's Guide to Optimization

The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the reaction conditions.

The Palladium Catalyst and Ligand

The choice of catalyst is critical, especially for less reactive aryl chlorides. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results.[1][11]

  • Why Bulky, Electron-Rich Ligands? These ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and the reductive elimination steps.[12][13] They also help prevent catalyst deactivation, a known issue where the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center.[12][14]

  • Recommended Catalyst Systems: For initial screening, Pd(PPh₃)₄ is a reasonable starting point. For higher yields and more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or P(t-Bu)₃ is recommended.[13][15] Air-stable pre-catalysts are also excellent choices for reproducibility.

The Base: The Unsung Hero

The base is not merely a spectator; it plays a multifaceted and essential role in the catalytic cycle.[9] Its primary function is to activate the boronic acid, forming the boronate species necessary for transmetalation.[3][10]

  • Impact on Reaction: The choice of base can dramatically affect reaction rate and yield.[9] An inappropriate base can lead to side reactions like protodeboronation (loss of the boron group from the starting material).[14]

  • Common Choices: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is widely used, often in aqueous solution.[1][6] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[11][13]

Solvent Selection

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Typical Solvents: A mixture of an organic solvent and water is common. 1,4-Dioxane/water is a classic combination.[1][6] Other effective solvents include Tetrahydrofuran (THF) and Dimethylformamide (DMF).[15][16]

  • Degassing is Critical: All Suzuki couplings are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14] It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (0.5-5 mol%)Good starting point, commercially available.[1]
Pd₂(dba)₃ / Pd(OAc)₂ (0.5-2 mol%)Precursors used with an external ligand.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich ligands accelerate C-Cl bond activation and prevent catalyst deactivation.[12][13]
Base K₂CO₃, Na₂CO₃ (2-3 equiv)Standard, effective for many substrates. Often used as a 2M aqueous solution.[1]
K₃PO₄, Cs₂CO₃ (2-3 equiv)Stronger bases, often improve yields for less reactive chlorides.[11][13]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 ratio)Excellent general-purpose solvent system.[1][6]
THF, DMF, TolueneAnhydrous conditions can be used, especially with bases like KF.[15]
Temperature 80-110 °CHigher temperatures are often required for C-Cl bond activation. Microwave irradiation can significantly shorten reaction times.[1][17]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Workflow start Start setup 1. Reagent & Glassware Prep (Dry glassware, weigh reagents) start->setup assembly 2. Reaction Assembly (Combine solids under Argon) setup->assembly degas 3. Solvent Addition & Degassing (Add degassed solvent, purge with Argon) assembly->degas react 4. Reaction (Heat to 80-100 °C, monitor by TLC/LC-MS) degas->react workup 5. Aqueous Workup (Cool, dilute, extract with organic solvent) react->workup Upon completion purify 6. Purification (Dry, concentrate, purify by column chromatography) workup->purify product Final Product (Characterize by NMR, MS) purify->product end End product->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Silica gel for chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (a 4:1 to 2:1 ratio is a good starting point) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (approx. 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Alternatively, use a microwave reactor set to 100-120 °C for 15-30 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine has been consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-tert-butylpyrimidine.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; poor quality catalyst.Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[14] Use a fresh, high-quality catalyst.
Insufficient Reactivity: C-Cl bond is not activated enough under the conditions.Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[12] Use a stronger base (K₃PO₄) and/or higher temperature.
Catalyst Deactivation: Pyrimidine nitrogen coordinating to the palladium center.Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) to shield the metal center and promote reductive elimination.[12][14]
Significant Side Products Protodeboronation: Boronic acid is degrading.Use fresh, high-purity boronic acid. Avoid excessively high temperatures or prolonged reaction times. Consider using a milder base like KF.[8][14]
Homo-coupling: Two boronic acid molecules coupling together.This often indicates that oxidative addition is slow. Use a more active catalyst system to ensure the Pd(II)-halide complex is formed efficiently.[14]
Inconsistent Yields Reagent Quality: Moisture in the base or solvent; impure boronic acid.Dry the base (K₃PO₄ can be dried in an oven). Use anhydrous solvents if running an anhydrous reaction. Use fresh boronic acid.

References

Buchwald-Hartwig amination of 4-Tert-butyl-2-chloropyrimidine experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-tert-butyl-2-chloropyrimidine, a challenging substrate due to the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by the nitrogen lone pairs. The resulting 2-amino-4-tert-butylpyrimidine derivatives are of significant interest in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] The key steps are:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl intermediate. This is often the rate-determining step of the cycle.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[5] Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl chlorides.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_aryl_halide L_nPd(II)(Ar)(X) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination (R₂NH) pd_aryl_halide->amine_coordination pd_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. The conditions may require optimization for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
XPhos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aqueous sodium chloride (brine)Prepared in-houseFor workup.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Schlenk flask or microwave vial
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)High Purity

Step-by-Step Procedure

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.04 equiv, 4 mol %).

    • Seal the vessel, and evacuate and backfill with an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

    • Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution with respect to the limiting reagent).

  • Reaction:

    • Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS. For microwave-assisted reactions, a temperature of 150 °C for 30 minutes can be a good starting point.[7]

  • Workup:

    • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-tert-butylpyrimidine derivative.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection
  • Palladium Precursor: While Pd₂(dba)₃ is a common and effective choice, other Pd(0) sources like Pd(OAc)₂ (which is reduced in situ) can also be used.[2] Well-defined Pd-NHC (N-heterocyclic carbene) precatalysts have also shown high activity for coupling challenging substrates.[8]

  • Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often superior.[6] These ligands promote both the oxidative addition and the reductive elimination steps. In some cases, bidentate phosphine ligands like BINAP or DPPF can be effective, particularly for primary amines.[1]

The Role of the Base

The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex.[9][10][11]

  • Strength and Steric Hindrance: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice. Other alkoxides like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed.[2]

  • Solubility: The solubility of the base can impact the reaction rate. In less polar solvents like toluene, the reaction is often heterogeneous.

  • Compatibility: The base must be compatible with the functional groups present in the substrates. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this often requires higher reaction temperatures and longer reaction times.[12]

Solvent Effects

The choice of solvent can significantly influence the reaction rate and yield.[13]

  • Polarity: Aprotic solvents with low to moderate polarity are typically used. Toluene, dioxane, and THF are common choices.[2]

  • Anhydrous Conditions: The reaction is sensitive to water, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and reagents is essential.[9]

  • Solvent-Free Conditions: In some cases, solvent-free or "melt" conditions can be highly effective, particularly for solid substrates, offering a greener alternative.[14][15]

Temperature and Reaction Time

These parameters are interdependent and substrate-specific.

  • Aryl Chlorides: The amination of aryl chlorides generally requires higher temperatures (typically >100 °C) compared to the more reactive aryl bromides or iodides.[6]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of side products.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper handling of air-sensitive reagents. Use a fresh bottle of palladium precursor.
Insufficiently strong baseSwitch to a stronger base (e.g., LiHMDS).
Poor choice of ligandScreen different bulky biarylphosphine ligands (e.g., SPhos, RuPhos).
Formation of side products (e.g., hydrodehalogenation)β-hydride eliminationUse a more sterically hindered ligand. Lower the reaction temperature.
Catalyst decompositionEnsure rigorous exclusion of air and moisture.
Difficulty in purificationCo-elution with byproductsOptimize reaction conditions to minimize side product formation. Explore different chromatographic techniques.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of valuable 2-aminopyrimidine derivatives. Careful consideration of the catalyst system, base, solvent, and reaction temperature is paramount to achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization may be required for specific amine coupling partners to achieve optimal results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust experimental protocols for the palladium-catalyzed cross-coupling of 4-tert-butyl-2-chloropyrimidine, a key building block in medicinal chemistry and materials science. Recognizing the unique challenges posed by this sterically hindered and moderately activated heteroaryl chloride, this document offers researchers, scientists, and drug development professionals a scientifically grounded framework for catalyst selection, reaction optimization, and successful execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed as self-validating systems, with in-depth explanations of the causality behind experimental choices, supported by authoritative references.

Introduction: The Significance of the 4-tert-butylpyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in pharmaceutical and agrochemical development, forming the core of numerous approved drugs. The introduction of a tert-butyl group at the C4 position imparts significant lipophilicity and metabolic stability, making this compound a valuable starting material for generating libraries of novel compounds.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-P) bonds with high efficiency and functional group tolerance. However, the coupling of chloro-heteroarenes like this compound presents specific challenges:

  • C-Cl Bond Activation: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-determining step in many cases.[1]

  • Steric Hindrance: The bulky tert-butyl group at the C4 position can sterically hinder the approach of the palladium catalyst to the C2 position, potentially slowing the reaction rate.

  • Substrate Reactivity: While the C2 position of the pyrimidine ring is electron-deficient and thus activated towards oxidative addition, it is generally less reactive than the C4 or C6 positions.[1]

Overcoming these challenges requires the careful selection of a highly active and sterically appropriate palladium catalyst system. Modern catalyst development, particularly the advent of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, has provided the tools necessary to efficiently couple these challenging substrates.[2][3]

The Catalytic Machinery: Understanding the Core Mechanism

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which is essential to understand for rational troubleshooting and optimization.[4][5]

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle cluster_cycle Pd0 Active Pd(0)L Species OA_TS Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OA_TS + Ar-Cl PdII Pd(II) Intermediate (Ar-Pd(L)-Cl) OA_TS->PdII TM_TS Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->TM_TS + Coupling Partner PdII_Coupled Pd(II) Intermediate (Ar-Pd(L)-R) TM_TS->PdII_Coupled RE_TS Reductive Elimination PdII_Coupled->RE_TS RE_TS->Pd0 Releases Product Product Ar-R Product RE_TS->Product Substrate 4-tBu-Py-Cl (Ar-Cl) Substrate->OA_TS Partner Coupling Partner (R-M or R-NH2) Partner->TM_TS

Caption: Generalized Palladium Cross-Coupling Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the most challenging step for chloropyrimidines.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Binding/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner (e.g., boronic acid or alkyne) or the amine is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

Catalyst System Selection: The Key to Success

For a substrate like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[6] Success hinges on using modern, highly active catalyst systems designed for C-Cl bond activation.

Palladium Precatalysts

Palladium(II) precatalysts are generally preferred over Pd(0) sources like Pd₂(dba)₃ because they are more stable to air and moisture and provide a well-defined palladium-to-ligand ratio, leading to more reproducible results.[7]

  • Buchwald G3 and G4 Precatalysts (e.g., XPhos Pd G3/G4): These are highly active and versatile precatalysts. The carbazole-based ancillary ligand allows for facile reductive elimination to generate the active Pd(0) species under mild conditions.[7]

  • PEPPSI™-type Precatalysts (e.g., PEPPSI-IPr): These are particularly effective for N-heterocyclic carbene (NHC) ligands. The pyridine-based ligand is easily displaced, making them efficient for generating the active catalyst.

Ligand Selection

The ligand is the most critical component for modulating the catalyst's reactivity and stability. For activating the C2-Cl bond adjacent to a bulky C4-substituent, the ligand must be both electron-rich and sterically demanding.

  • Bulky Biarylphosphines (Buchwald Ligands): Ligands like XPhos , SPhos , and RuPhos are the gold standard for many challenging cross-couplings. Their steric bulk promotes the formation of monoligated, highly reactive LPd(0) species and facilitates the reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition.[3]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong σ-donors, making the palladium center highly electron-rich and nucleophilic, which is ideal for activating strong C-Cl bonds. They are often used for Suzuki and C-S couplings.[8]

Catalyst System ComponentRecommended ChoiceRationale for this compound
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (in situ)Cost-effective, but can lead to less defined active species.
Buchwald G3/G4 PrecatalystsAir-stable, provides 1:1 Pd:Ligand ratio, highly active. (Recommended)
PEPPSI™ PrecatalystsExcellent for NHC ligands, stable and efficient.
Ligand Type XPhos or SPhos Excellent for Suzuki and Buchwald-Hartwig. Proven efficacy for heteroaryl chlorides.[3]
RuPhos Often provides complementary reactivity to XPhos/SPhos.
P(t-Bu)₃ A less complex but highly active ligand, effective for Suzuki couplings.[9]
IPr (NHC Ligand)Very strong electron donor, useful for particularly inert C-Cl bonds, especially in Suzuki couplings.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective for Suzuki and Buchwald-Hartwig.[3][10]
NaOt-Bu, LHMDSVery strong bases required for Buchwald-Hartwig amination.[11][12]
Et₃N, DIPEAOrganic bases typically used in Sonogashira couplings.[13]
Solvent Dioxane, Toluene, THF, CPMEAprotic polar or non-polar solvents are standard. Often used with a small amount of water for Suzuki.[6][10]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions must be set up under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) species is oxygen-sensitive.[10]

General Experimental Workflow

Workflow Figure 2: General Experimental Workflow Prep 1. Reagent Preparation (Oven-dry glassware, degassed solvents) Setup 2. Reaction Setup (Add solids, purge with inert gas) Prep->Setup Addition 3. Liquid Addition (Add degassed solvent and liquid reagents) Setup->Addition Reaction 4. Reaction (Heat to specified temp. with vigorous stirring) Addition->Reaction Monitor 5. Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Workup 6. Aqueous Workup (Quench, extract with organic solvent) Monitor->Workup Complete Purify 7. Purification (Column chromatography, crystallization) Workup->Purify Analysis 8. Analysis (NMR, MS) Purify->Analysis

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and a representative arylboronic acid.

  • Rationale: This protocol employs a highly active Buchwald-type catalyst system (XPhos Pd G3) known to be effective for challenging heteroaryl chlorides.[3][14] Potassium phosphate is used as a strong, non-nucleophilic base, and a dioxane/water solvent system is standard for Suzuki couplings.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with inert gas (Argon or Nitrogen) three times.

  • Via syringe, add degassed 1,4-dioxane followed by degassed water to create a 4:1 to 10:1 dioxane:water mixture (final concentration of the limiting reagent should be 0.1-0.2 M).

  • Place the reaction vessel in a preheated oil bath or heating block set to 80-110 °C.

  • Stir the reaction vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and a primary or secondary amine.

  • Rationale: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[11] Sodium tert-butoxide is a common choice. The catalyst system, again featuring a bulky, electron-rich ligand like RuPhos, is crucial for coupling with an aryl chloride.[15]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • RuPhos Pd G3 (1-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.3-1.5 equiv)

  • Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • Glovebox Recommended: To an oven-dried Schlenk flask, add NaOt-Bu and the RuPhos Pd G3 precatalyst inside an inert atmosphere glovebox. If a glovebox is not available, add the solids quickly in a stream of inert gas.

  • Seal the flask, remove from the glovebox (if used), and add this compound.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (Toluene or Dioxane, final concentration 0.1-0.2 M).

  • Add the amine via syringe. If the amine is a solid, it should be added with the other solids in Step 1.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the C-C bond formation between this compound and a terminal alkyne.

  • Rationale: The classic Sonogashira coupling employs a dual catalyst system of palladium and copper(I).[13] For a less reactive aryl chloride, a more robust palladium catalyst is required. PdCl₂(PPh₃)₂ is a common choice, and an organic base like triethylamine often serves as both the base and a solvent.[16] A copper-free Sonogashira is also possible with modern ligands but often requires more specialized conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (serves as base and solvent/co-solvent)

  • THF or DMF (anhydrous, degassed, if co-solvent is needed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and purge with inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., THF) if used, followed by degassed Et₃N or DIPEA.

  • Add the terminal alkyne via syringe.

  • Heat the reaction to 50-80 °C. The reaction temperature should be kept as low as possible to minimize alkyne homocoupling (Glaser coupling), a common side reaction.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst System- Ensure inert atmosphere; use freshly degassed solvents.[10]- Switch to a more active ligand (e.g., from P(t-Bu)₃ to XPhos).- Use a well-defined precatalyst (e.g., Buchwald G3/G4).[7]
Insufficient TemperatureGradually increase temperature in 10 °C increments (e.g., from 90 °C to 110 °C). Consider microwave irradiation for rapid heating.[6]
Inappropriate BaseFor Suzuki, switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure NaOt-Bu is fresh and handled under inert conditions.
Significant Side Products Protodeboronation (Suzuki)Use anhydrous solvents and a slight excess (1.2 equiv) of boronic acid. Run the reaction at the lowest effective temperature.
Homocoupling of Alkyne (Sonogashira)Ensure rigorous exclusion of oxygen. Lower the reaction temperature. Consider a copper-free protocol.
Hydrodehalogenation (Ar-H formation)This can occur if the catalytic cycle is inefficient. A more robust ligand or a different solvent may be required.
Difficulty in Purification Residual Catalyst/Ligand OxidesFilter the crude reaction mixture through a short plug of silica gel or Celite® before concentration. A charcoal treatment can also be effective.

References

Application Notes and Protocols: Ligand Selection for Suzuki Reaction of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures essential for pharmaceutical and materials science.[1][2] This guide provides a detailed examination of ligand selection for the Suzuki coupling of 4-tert-butyl-2-chloropyrimidine, a substrate class—heteroaryl chlorides—that presents unique challenges due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3] Through a combination of mechanistic insights, comparative data, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.

Introduction: The Challenge of Heteroaryl Chlorides

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[4][1] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][3][5]

The activation of the carbon-halide (C-X) bond in the oxidative addition step is often rate-limiting, with the reactivity trend being C-I > C-Br » C-Cl.[6] Aryl and heteroaryl chlorides are economically attractive and widely available starting materials, but their inertness necessitates the use of highly active catalytic systems.[7][8] The key to unlocking the reactivity of these substrates lies in the rational selection of the phosphine ligand coordinated to the palladium center.

For a substrate like this compound, the electron-deficient nature of the pyrimidine ring can facilitate oxidative addition. However, the steric bulk of the tert-butyl group and the specific electronic properties of the heterocyclic system demand a carefully optimized ligand to achieve high yields and avoid side reactions.

The Critical Role of the Ligand

The phosphine ligand plays a multifaceted role in the Suzuki-Miyaura catalytic cycle:[6]

  • Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, promoting its insertion into the C-Cl bond.[6][3][9]

  • Promoting Reductive Elimination: Bulky ligands accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6][9][10]

  • Stabilizing the Catalyst: The ligand stabilizes the palladium species throughout the catalytic cycle, preventing decomposition and the formation of inactive palladium black.[9]

  • Influencing Selectivity: In substrates with multiple reactive sites, the ligand can control regioselectivity.

Bulky, electron-rich monophosphine ligands, particularly the dialkylbiarylphosphine class developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos), have proven exceptionally effective for activating challenging substrates like heteroaryl chlorides.[2][11]

Ligand Screening Strategy

A systematic screening of ligands is the most effective approach to identify the optimal conditions for a novel Suzuki coupling. The following workflow outlines a rational approach to this process.

Ligand_Screening_Workflow cluster_0 Phase 1: Initial Ligand Class Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Substrates: This compound + Arylboronic Acid L_Screen Screen Diverse Ligand Classes: - Buchwald Ligands (XPhos, SPhos) - Bidentate Ligands (dppf) - NHC Ligands (IPr) Start->L_Screen Best_Class Identify Best Performing Ligand Class (e.g., Buchwald Ligands) L_Screen->Best_Class Analyze Yields (LC-MS) Fine_Tune Fine-Tune with Analogs: - RuPhos - BrettPhos - tBuXPhos Best_Class->Fine_Tune Solvent_Base Optimize Solvent & Base (e.g., Dioxane/H2O, K3PO4) Fine_Tune->Solvent_Base Final_Conditions Determine Optimal Conditions Solvent_Base->Final_Conditions Confirm High Yield & Purity Scale_Up Scale-Up & Substrate Scope Validation Final_Conditions->Scale_Up End Final Protocol Scale_Up->End Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII R1-Pd(II)-X      |      L Pd0->PdII R1-Cl OA Oxidative Addition OA->PdII PdII_R2 R1-Pd(II)-R2      |      L PdII->PdII_R2 [R2-B(OH)3]- TM Transmetalation TM->PdII_R2 Base Base (e.g., K3PO4) Boronate [R2-B(OH)3]- Base->Boronate Boronic R2-B(OH)2 Boronic->Boronate Boronate->TM PdII_R2->Pd0 R1-R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R1-R2 (Product) RE->Product Halide R1-Cl (4-tBu-2-Cl-Pyrimidine) Halide->OA

References

Application Notes and Protocols: Base and Solvent Effects on 4-Tert-butyl-2-chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-tert-butyl-2-chloropyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence is rooted in its ability to engage in hydrogen bonding and other key interactions within biological targets, often mimicking natural nucleobases. The this compound moiety, in particular, serves as a versatile and strategically important building block in drug discovery and development. The tert-butyl group provides steric bulk, which can enhance selectivity and modulate physicochemical properties, while the 2-chloro substituent offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex molecular architectures and the rapid exploration of structure-activity relationships (SAR).[2]

This guide provides a detailed examination of the critical role of bases and solvents in modulating the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. Understanding these effects is paramount for researchers, scientists, and drug development professionals seeking to optimize synthetic routes, improve yields, and ensure the reproducibility of their chemical transformations.

The Engine of Transformation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The choice of base and solvent profoundly influences each of these steps, thereby dictating the overall success of the reaction.

Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation/Amine Coordination Transmetalation/Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation/Amine Coordination Nucleophile (Nu) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation/Amine Coordination->Ar-Pd(II)-Nu(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Product (Ar-Nu) Product (Ar-Nu) Reductive Elimination->Product (Ar-Nu)

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. The choice of base and solvent is critical for an efficient reaction, influencing both the rate of transmetalation and the stability of the catalyst.

The Role of the Base and Solvent in Suzuki-Miyaura Coupling

The base in a Suzuki-Miyaura reaction plays a multifaceted role. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Additionally, the base neutralizes the halide salt formed during the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). The strength and solubility of the base can significantly impact the reaction's success. For instance, stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation of the boronic acid.

The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water, are frequently employed.[3] The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Suzuki coupling of chloropyrimidines.[1][4]

Data Presentation: Base and Solvent Effects on Suzuki Coupling of Chloropyrimidines
BaseSolvent SystemTemperature (°C) & TimeYield (%)Reference
K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)81[1][4]
K₃PO₄1,4-Dioxane70-80 °C, 18-22 h60[5]
KF (spray-dried)THF50 °C, overnightModerate[6]
Cs₂CO₃Dioxane100-120 °CHigh[7]

Note: The data presented is for closely related chloropyrimidine substrates and serves as a strong starting point for the optimization of reactions with this compound.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.

G start Start reagents Add this compound, boronic acid, base, and catalyst to microwave vial start->reagents solvent Add degassed 1,4-dioxane/water reagents->solvent seal Seal the vial solvent->seal microwave Irradiate in microwave reactor (100 °C, 15 min) seal->microwave cool Cool to room temperature microwave->cool extract Extract with ethyl acetate cool->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To the microwave reactor vial, add the this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.0025 mmol).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-tert-butylpyrimidine.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[8] For a substrate like this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines, which is a common strategy in medicinal chemistry to modulate pharmacological properties.

The Critical Influence of Base and Solvent in Buchwald-Hartwig Amination

The base in the Buchwald-Hartwig amination is crucial for the deprotonation of the amine, which facilitates its coordination to the palladium center and subsequent reductive elimination. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and inorganic carbonates (Cs₂CO₃, K₃PO₄) are also used, particularly with more sensitive substrates. The choice of base can influence the reaction rate and selectivity, and in some cases, can lead to side reactions if not chosen carefully.

The solvent must be aprotic and capable of dissolving the reactants and the catalyst complex. Toluene, 1,4-dioxane, and THF are the most common solvents for this reaction. The polarity of the solvent can affect the stability of the catalytic intermediates and the overall reaction rate. For instance, more polar solvents may be necessary to dissolve poorly soluble inorganic bases like Cs₂CO₃.

Data Presentation: Ligand, Base, and Solvent Effects in Buchwald-Hartwig Amination of (Hetero)aryl Chlorides
LigandBaseSolventTemperature (°C)OutcomeReference
RuPhosK₃PO₄t-Amyl alcohol100Good to excellent yields[9]
BrettPhosK₃PO₄t-Amyl alcohol100Good to excellent yields[9]
XantPhosDBUToluene or DMF100Effective for a range of substrates[10][11]
P(t-Bu)₃Cs₂CO₃Dioxane100-120Effective for aryl chlorides[7]

Note: This table highlights common conditions for the Buchwald-Hartwig amination of challenging (hetero)aryl chlorides, providing a solid foundation for optimizing the reaction with this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

G start Start setup Set up an oven-dried Schlenk flask under an inert atmosphere start->setup add_solids Add Pd₂(dba)₃, ligand, and NaO-t-Bu setup->add_solids add_solvent Add anhydrous toluene add_solids->add_solvent add_reactants Add this compound and the amine add_solvent->add_reactants heat Heat the reaction mixture with stirring add_reactants->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool_quench Cool to room temperature and quench monitor->cool_quench extract Extract with an organic solvent cool_quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up an oven-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • To the flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add anhydrous toluene to the flask.

  • Add the this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-amino-4-tert-butylpyrimidine derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for introducing alkynyl moieties into the 4-tert-butylpyrimidine scaffold, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.

The Dual Role of Base and the Impact of Solvent in Sonogashira Coupling

In the traditional Sonogashira coupling, a copper(I) co-catalyst is used, and an amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and it can also serve as the solvent. The amine also scavenges the hydrogen halide produced during the reaction.

In copper-free Sonogashira protocols, a stronger base is often required to facilitate the formation of the palladium acetylide intermediate.[12][13] Both organic bases (e.g., DBU) and inorganic bases (e.g., Cs₂CO₃, K₂CO₃) can be employed. The choice of solvent is critical and depends on the specific catalytic system. Aprotic polar solvents like DMF and DMSO are often effective in copper-free systems.[3]

Data Presentation: Conditions for Sonogashira Coupling of Aryl Halides
Catalyst SystemBaseSolventTemperature (°C)OutcomeReference
Pd(PPh₃)₂Cl₂/CuIEt₃NDMF100Good yields for 2-amino-3-bromopyridines[14]
Pd(OAc)₂/PPh₃/CuIEt₃NDMF100Good yields for 2-amino-3-bromopyridines[14]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.High yields for aryl bromides (copper-free)[3]
Pd(OAc)₂/cataCXium ACs₂CO₃Green SolventRoom Temp.Good to excellent yields (copper-free)[15]

Note: This table provides a summary of conditions for Sonogashira coupling with related halo-heterocycles, offering valuable starting points for the reaction with this compound.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a general procedure for a room-temperature, copper-free Sonogashira coupling of this compound with a terminal alkyne.

Start Start Add_Reagents Add this compound, terminal alkyne, catalyst, and base to a vial Start->Add_Reagents Add_Solvent Add anhydrous DMSO Add_Reagents->Add_Solvent Stir Stir at room temperature under inert atmosphere Add_Solvent->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Workup Dilute with water and extract with an organic solvent Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for copper-free Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial and inert atmosphere setup

Procedure:

  • To a reaction vial under an inert atmosphere, add the this compound (0.5 mmol), the terminal alkyne (0.75 mmol), [DTBNpP]Pd(crotyl)Cl (0.0125 mmol), and TMP (1.0 mmol).

  • Add anhydrous DMSO (2.5 mL) to the vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-alkynyl-4-tert-butylpyrimidine.[3]

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is critically dependent on the judicious selection of the base and solvent. These reaction parameters are not mere spectators but active participants that govern the efficiency of each step in the catalytic cycle. For researchers in drug discovery and development, a thorough understanding and optimization of these conditions are essential for the reliable and scalable synthesis of novel pyrimidine-based compounds. The protocols and data presented in this guide offer a robust starting point for the exploration of the rich chemical space accessible from this versatile building block.

References

Synthesis of 4-Amino-2-tert-butylpyrimidine: A Detailed Guide Using 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds, including several approved drugs. Among these, 4-aminopyrimidine derivatives are of particular interest due to their prevalence in kinase inhibitors, which are at the forefront of targeted cancer therapy. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The tert-butyl group, with its significant steric bulk, can confer unique properties to a molecule, such as enhanced metabolic stability and specific interactions with biological targets.

This comprehensive guide provides a detailed protocol for the synthesis of 4-amino-2-tert-butylpyrimidine, a valuable building block for drug discovery, starting from the readily available 4-tert-butyl-2-chloropyrimidine. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and offer insights into the characterization of the final product.

Synthetic Strategy: Harnessing the Power of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to 4-amino-2-tert-butylpyrimidine from this compound is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry, enabling the direct displacement of a leaving group, in this case, a chloride ion, from an aromatic ring by a nucleophile.

The Causality Behind Regioselectivity: Why the 4-Position Reacts

A key consideration in the synthesis of substituted pyrimidines is regioselectivity. In the case of 2,4-dichloropyrimidine and its derivatives, nucleophilic attack preferentially occurs at the 4-position over the 2-position.[1][2] This preference can be explained by examining the stability of the Meisenheimer complex, the negatively charged intermediate formed during the SNAr reaction.

When a nucleophile attacks the 4-position of the pyrimidine ring, the negative charge can be delocalized onto both nitrogen atoms through resonance, leading to a more stable intermediate.[1] Conversely, attack at the 2-position only allows for delocalization onto one of the adjacent nitrogen atoms. This greater stabilization of the transition state for C-4 attack results in a lower activation energy and, consequently, a faster reaction rate at this position. This inherent reactivity profile allows for a highly selective synthesis of the desired 4-amino product.

Figure 1: Simplified workflow and energy profile for the SNAr reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and expected outcomes. Adherence to these procedures, coupled with in-process monitoring, will ensure a high probability of success.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercial Source-
Ammonia (7 N solution in methanol)-Commercial SourceHandle in a well-ventilated fume hood.
Methanol (MeOH)AnhydrousCommercial Source-
Dichloromethane (DCM)ACS GradeCommercial SourceFor workup.
Saturated aqueous sodium bicarbonate-Prepared in-houseFor workup.
Brine-Prepared in-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Silica gel230-400 meshCommercial SourceFor column chromatography.
Ethyl acetate (EtOAc)ACS GradeCommercial SourceFor chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a sealed tube or a pressure vessel, add this compound (1.0 eq).

    • Add a magnetic stir bar.

    • In a well-ventilated fume hood, add a 7 N solution of ammonia in methanol (10-20 eq). The use of a significant excess of ammonia drives the reaction to completion.

  • Reaction Execution:

    • Seal the vessel tightly.

    • Heat the reaction mixture to 100-120 °C in an oil bath.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • In-Process Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be carefully taken, diluted, and analyzed. The disappearance of the starting material and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding.

  • Workup and Isolation:

    • Allow the reaction vessel to cool to room temperature.

    • Carefully vent the vessel in a fume hood to release any pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-amino-2-tert-butylpyrimidine as a solid.

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of 4-Amino-2-tert-butylpyrimidine

The identity and purity of the synthesized 4-amino-2-tert-butylpyrimidine should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR A singlet for the tert-butyl protons (around δ 1.3-1.4 ppm), signals for the pyrimidine ring protons, and a broad singlet for the amino protons.
¹³C NMR Resonances corresponding to the tert-butyl carbons, and the carbons of the pyrimidine ring, with the carbon attached to the amino group appearing at a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₃N₃, MW: 151.21 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Conclusion and Future Applications

The synthesis of 4-amino-2-tert-butylpyrimidine via nucleophilic aromatic substitution of this compound is a robust and efficient method for obtaining this valuable building block. The principles of regioselectivity, driven by the electronic nature of the pyrimidine ring, ensure a high yield of the desired product. The detailed protocol provided herein offers a reliable and reproducible procedure for researchers in the field of medicinal chemistry and drug development. The synthesized compound can be further functionalized at the amino group or used as a key fragment in the construction of more complex molecules with potential therapeutic applications.

References

Microwave-assisted synthesis using 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rapid Synthesis with 4-Tert-butyl-2-chloropyrimidine Utilizing Microwave-Assisted Methodologies

Authored by: A Senior Application Scientist

Abstract

In the fast-paced field of drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for developing novel therapeutics.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Microwave-Assisted Organic Synthesis (MAOS) for reactions involving this compound. We will explore the fundamental principles of microwave heating, detail optimized protocols for high-efficiency palladium-catalyzed cross-coupling reactions, and provide insights into the causality behind experimental choices to ensure reproducible, scalable, and safe outcomes.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional organic synthesis often relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. This can lead to temperature gradients, localized overheating, and extended reaction times. Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to overcome these limitations.[2]

Microwaves directly couple with polar molecules (solvents, reagents) in the mixture, causing rapid and uniform heating throughout the bulk of the solution.[3][4] This instantaneous and targeted energy transfer often leads to dramatic accelerations in reaction rates, allowing reactions that would take hours or days to complete in mere minutes.[5][6] Key advantages that drive the adoption of MAOS in modern laboratories include:

  • Accelerated Reaction Rates: Drastically reduced synthesis times from hours to minutes.[2][7]

  • Enhanced Yields and Purity: Uniform heating minimizes the formation of side products, leading to cleaner reactions and simpler purification.[2][3]

  • Improved Reproducibility: Precise control over temperature and pressure ensures consistent results.[2]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[3][8]

  • Alignment with Green Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing chemical waste.[6][8]

Diagram: MAOS Workflow Overview

MAOS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Analysis Reagents Weigh Reagents & Catalysts Vessel Combine in Microwave Vial (Add Stir Bar) Reagents->Vessel Reactor Seal Vial & Place in Reactor Vessel->Reactor SetParams Set Parameters (Temp, Time, Power) Reactor->SetParams Irradiate Run Reaction SetParams->Irradiate Cool Cool to Room Temp. Irradiate->Cool Filter Filter & Concentrate Cool->Filter Purify Purify Product (e.g., Chromatography) Filter->Purify Analyze Analyze (NMR, LC-MS) Purify->Analyze

Caption: General workflow for Microwave-Assisted Organic Synthesis.

Focus Reagent: this compound

The subject of this guide, this compound, is a valuable building block in synthetic chemistry. Pyrimidine derivatives are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer and antiviral properties.[1]

  • The Pyrimidine Core: An electron-deficient aromatic heterocycle, making it susceptible to nucleophilic attack and a prime candidate for cross-coupling reactions.[9]

  • The 2-Chloro Substituent: This is the primary reactive site. The chlorine atom is an excellent leaving group, readily participating in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[10] Its reactivity is significantly higher than that of a chloro group on a more electron-rich aromatic system.

  • The 4-Tert-butyl Group: This bulky group serves two main purposes. First, it provides steric hindrance that can direct reactivity, preventing unwanted side reactions. Second, it enhances the solubility of the molecule and its derivatives in common organic solvents, simplifying reaction setup and purification.

Protocol I: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. Under microwave irradiation, the synthesis of 2-aryl-4-tert-butylpyrimidines can be achieved with exceptional efficiency.[9][11]

Principle

This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid. The microwave energy rapidly heats the polar solvent mixture, accelerating the catalytic cycle and driving the reaction to completion in minutes.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln A Oxidative Addition Pd0->A Ar-Cl PdII Ar-Pd(II)-Cl(Ln) A->PdII B Transmetalation PdII->B Ar'B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar'(Ln) B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialCommercially Available
Aryl/Heteroaryl Boronic AcidCoupling PartnerCommercially Available
Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)Palladium CatalystCommercially Available
K₂CO₃ or Cs₂CO₃BaseCommercially Available
1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent SystemCommercially Available
Microwave Reactor Vial (10 mL) with Stir BarReaction VesselCEM, Biotage, etc.
Dedicated Microwave SynthesizerEnergy SourceCEM, Biotage, etc.
Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add the aryl boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Causality Note: The base is critical for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[9] Using at least two equivalents ensures the reaction proceeds efficiently.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.

    • Causality Note: A mixture of dioxane and water is highly effective. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base. This biphasic system efficiently absorbs microwave energy and facilitates the reaction.[11]

  • Sealing and Reaction: Securely cap the vial. Place it in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • Work-up and Purification: After the reaction, allow the vial to cool to a safe temperature (<50 °C).

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryl-4-tert-butylpyrimidine.

Typical Suzuki Coupling Conditions & Outcomes
Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O1201585-95
PdCl₂(dppf) (2)Cs₂CO₃ (2)DME/H₂O1101088-97
Pd EnCat™ (10)Bu₄NOAc (3)Acetonitrile14015>90

Protocol II: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12] This microwave protocol enables the rapid synthesis of 2-amino-4-tert-butylpyrimidine derivatives.

Principle

This reaction couples this compound with a primary or secondary amine, catalyzed by a palladium complex. The choice of ligand is crucial for facilitating the reductive elimination step and achieving high yields.[12] Microwave heating dramatically shortens the required reaction time from many hours to just 10-30 minutes.[13][14]

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialCommercially Available
Primary or Secondary AmineCoupling PartnerCommercially Available
Pd₂(dba)₃Palladium Pre-catalystCommercially Available
XPhos or RuPhosLigandCommercially Available
NaOtBu or K₃PO₄BaseCommercially Available
Toluene or 1,4-DioxaneAnhydrous SolventCommercially Available
Microwave Reactor Vial (10 mL) with Stir BarReaction VesselCEM, Biotage, etc.
Dedicated Microwave SynthesizerEnergy SourceCEM, Biotage, etc.
Detailed Step-by-Step Protocol
  • Vessel Preparation (Inert Atmosphere): Perform these steps in a glovebox or under an inert gas (Argon or Nitrogen). To a 10 mL microwave vial with a stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 5 mol% Pd) and the ligand (e.g., XPhos, 0.05 mmol, 10 mol%).

    • Causality Note: The Pd(0) active species is oxygen-sensitive. Performing the initial setup under an inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity. The bulky, electron-rich phosphine ligands like XPhos stabilize the palladium center and promote the key oxidative addition and reductive elimination steps.[12][13]

  • Reagent Addition: Add this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (NaOtBu, 1.4 mmol, 1.4 equiv.).

    • Causality Note: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the N-H intermediate complex), facilitating the final C-N bond-forming reductive elimination step.[13]

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Sealing and Reaction: Securely cap the vial and remove it from the inert atmosphere. Place it in the microwave synthesizer and run the following program:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude residue by flash column chromatography.

Critical Safety Considerations for MAOS

While a powerful tool, microwave synthesis requires strict adherence to safety protocols.[15]

  • Use Dedicated Equipment: NEVER use a domestic microwave oven.[15] Laboratory-grade microwave synthesizers are engineered with safety interlocks, pressure and temperature sensors, and blast-resistant cavities.[15]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use certified pressure-rated vials and caps. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume) to allow for headspace.

  • Thermal Runaway: Be aware of the potential kinetics of your reaction. Highly exothermic reactions can lead to a rapid, uncontrolled increase in temperature and pressure. When developing a new method, start with small-scale reactions and monitor them closely.[15]

  • Solvent Choice: Use solvents with a high dielectric loss tangent for efficient heating. Be aware of the stability of reagents and solvents at high temperatures; consult Safety Data Sheets (SDS) for decomposition information.[15]

Conclusion

Microwave-assisted synthesis using this compound offers a highly efficient, rapid, and scalable platform for generating diverse libraries of substituted pyrimidines. By understanding the principles of microwave heating and the causality behind reaction parameters, researchers can leverage this technology to accelerate discovery timelines in medicinal chemistry and materials science. The protocols provided herein serve as a validated starting point for developing robust synthetic routes to novel and valuable chemical entities.

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The targeted synthesis of substituted pyrimidines is therefore a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the principal strategies for the regioselective functionalization of 4-tert-butyl-2-chloropyrimidine, a versatile building block. We will explore the governing principles of reactivity, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling and direct C-H activation. Each section combines mechanistic insights with field-proven, step-by-step protocols designed for immediate application in a research and development setting.

The Strategic Landscape of this compound

The reactivity of this compound is dictated by the interplay of its structural features:

  • The Pyrimidine Core: An electron-deficient aromatic system, inherently activated towards nucleophilic attack and metalation at specific positions.[3]

  • C2-Chloro Substituent: This position is highly activated by the adjacent ring nitrogens, making the chlorine an excellent leaving group for both nucleophilic substitution and oxidative addition in cross-coupling reactions.

  • C4-Tert-butyl Group: A bulky, sterically demanding group that directs reactivity away from the C4 and C5 positions. Its mild electron-donating character has a negligible electronic effect compared to the powerful influence of the ring nitrogens.

  • Available C-H Bonds: The C5-H and C6-H bonds are potential sites for direct functionalization. The C6-H bond is the most electronically activated C-H bond due to its position ortho to one ring nitrogen, making it the primary target for C-H activation strategies.

This unique combination of steric and electronic factors allows for highly predictable and regioselective transformations, primarily at the C2 and C6 positions.

G cluster_substrate This compound cluster_reactions Functionalization Pathways cluster_products Product Scaffolds Start 4-tBu-2-Cl-Pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Nucleophile Coupling Pd-Catalyzed Cross-Coupling at C2 Start->Coupling Pd Catalyst Coupling Partner CH_Func Direct C-H Functionalization at C6 Start->CH_Func Pd/Ru/Rh Catalyst Coupling Partner Prod_SNAr 2-Substituted-4-tBu-Pyrimidines (C-N, C-O, C-S Bonds) SNAr->Prod_SNAr Prod_Coupling 2-Substituted-4-tBu-Pyrimidines (C-C, C-N Bonds) Coupling->Prod_Coupling Prod_CH 2-Cl-4-tBu-6-Substituted-Pyrimidines (C-C, C-X Bonds) CH_Func->Prod_CH

Caption: Overview of regioselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling at the C2 Position

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for installing new carbon-carbon and carbon-nitrogen bonds at the C2 position of the pyrimidine ring. The C2-Cl bond is readily activated, making it an ideal handle for these transformations.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples the C2-Cl position with an organoboron reagent, is a premier method for creating biaryl or heteroaryl-pyrimidine linkages.[5] The success of this reaction is critically dependent on the selection of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior yields and broader substrate scope, especially for less reactive aryl chlorides.[6][7]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield Reference
Pd(PPh₃)₄ (5) - K₂CO₃ 1,4-Dioxane/H₂O 100 60-85% [7]
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ Toluene 100 85-98% N/A
Pd(OAc)₂ (2) XPhos (4) K₃PO₄ 1,4-Dioxane 110 80-95% N/A

| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 75-90% | N/A |

Data is representative for 2-chloropyrimidine substrates and serves as a strong starting point for optimization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2.1.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Scientist's Note: This protocol uses a robust Pd₂(dba)₃/SPhos catalyst system. The oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step, hence the need for an electron-rich, bulky ligand and elevated temperatures.[8] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

  • Reagent Preparation: To a dry Schlenk flask under Argon, add this compound (170.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol% Pd) and SPhos (32.8 mg, 0.08 mmol, 8 mol%) in toluene (2 mL). Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene (8 mL) to the Schlenk flask for a total volume of 10 mL.

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-tert-butyl-2-phenylpyrimidine.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of 2-amino-pyrimidines, the Buchwald-Hartwig amination is the method of choice.[9][10] This reaction couples the C2-Cl position with a primary or secondary amine. Similar to the Suzuki coupling, the reaction is sensitive to the catalyst system, and sterically hindered, electron-rich biarylphosphine ligands are essential for achieving high efficiency with an aryl chloride substrate.[8]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloropyrimidines

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield Reference
Pd₂(dba)₃ (2) RuPhos (4) NaOtBu Toluene 100 80-95% [8]
Pd(OAc)₂ (2) BrettPhos (4) K₃PO₄ 1,4-Dioxane 110 85-98% N/A

| G3-XPhos (2) | - | LHMDS | THF | 80 | 80-95% | N/A |

NaOtBu is a very strong base; for base-sensitive substrates, K₃PO₄ or LHMDS may be preferred.

Protocol 2.2.1: Buchwald-Hartwig Amination with Morpholine

Scientist's Note: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective but also hygroscopic and reactive. Ensure it is handled in a glovebox or under a strong flow of inert gas. The choice of ligand is critical; RuPhos is well-suited for coupling with secondary cyclic amines.[8]

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 115.3 mg, 1.2 mmol, 1.2 equiv) to a dry Schlenk flask. Remove the flask from the glovebox and place it under an Argon atmosphere.

  • Substrate Addition: Add this compound (170.6 mg, 1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (104.5 µL, 1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C for 8-16 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.1.1. The expected product is 4-(4-(tert-butyl)pyrimidin-2-yl)morpholine.

Direct C-H Functionalization at the C6 Position

Direct C-H functionalization is an increasingly important strategy that offers a more atom-economical approach by avoiding the pre-installation of a halide handle.[11][12] For this compound, the C6-H bond is the most susceptible to metalation-deprotonation due to its acidity, which is enhanced by the adjacent nitrogen atom.[13]

Palladium-catalyzed C-H arylation is a common method. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, often facilitated by a ligand and an additive like pivalic acid.[12]

Protocol 3.1.1: Palladium-Catalyzed C6-H Arylation with 4-Bromoanisole

Scientist's Note: This reaction functionalizes the most acidic C-H bond. The oxidant (AgOAc) is required to regenerate the active Pd(II) catalyst. The additive, pivalic acid, is believed to facilitate the C-H cleavage step via a CMD mechanism.[12] This protocol is based on methodologies developed for the C-H arylation of related pyrimidine systems.

  • Reagent Preparation: To a dry Schlenk tube, add this compound (170.6 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (374.0 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%), and silver acetate (AgOAc, 333.7 mg, 2.0 mmol, 2.0 equiv).

  • Additive and Solvent: Add pivalic acid (PivOH, 51.1 mg, 0.5 mmol, 0.5 equiv) and anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Reaction: Seal the tube tightly and heat the mixture at 140 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 20 mL) and filter the mixture through a pad of Celite to remove insoluble silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield 4-tert-butyl-2-chloro-6-(4-methoxyphenyl)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, classical nucleophilic aromatic substitution (SNAr) remains a viable and cost-effective method for introducing heteroatom nucleophiles at the C2 position. The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by the electron-withdrawing pyrimidine nitrogens.[14][15]

Protocol 4.1.1: SNAr with Sodium Methoxide

Scientist's Note: This reaction is typically straightforward but may require elevated temperatures to proceed at a reasonable rate. The reaction is driven by the formation of a stable salt byproduct (NaCl).

  • Reagent Preparation: To a round-bottom flask, add a solution of sodium methoxide (81.0 mg, 1.5 mmol, 1.5 equiv) in anhydrous methanol (10 mL).

  • Substrate Addition: Add this compound (170.6 mg, 1.0 mmol, 1.0 equiv) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6-12 hours.

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Purification: Separate the organic layer, wash with brine (15 mL), dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary to yield 4-tert-butyl-2-methoxypyrimidine.

Conclusion and Outlook

This compound is a highly versatile synthetic intermediate whose regiochemical reactivity can be precisely controlled. The C2-chloro group serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions, enabling the facile introduction of C-C, C-N, C-O, and C-S bonds. Furthermore, the electronically activated C6-H bond provides an orthogonal site for functionalization via modern C-H activation techniques. The protocols detailed in this guide offer reliable starting points for researchers to explore the rich chemistry of this scaffold, paving the way for the discovery of novel molecules in drug development and materials science.

References

Application Notes and Protocols: High-Purity Isolation of Substituted Pyrimidines via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the purification of reaction products derived from 4-tert-butyl-2-chloropyrimidine, a common building block in medicinal chemistry. We will focus on a representative nucleophilic aromatic substitution (SNAr) reaction, a frequent transformation for this substrate. The protocols detailed herein emphasize the use of automated flash column chromatography on silica gel, a technique widely employed for its efficiency and scalability in isolating compounds of interest from complex reaction mixtures.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for pyrimidine-based compounds.

Introduction: The Central Role of Pyrimidines and the Purification Challenge

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of halogenated pyrimidines, such as this compound, is a key strategy for generating libraries of novel compounds for biological screening.[3] The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups.

A successful synthesis, however, is only as good as the subsequent purification. Isolating the desired product from unreacted starting materials, reagents, and byproducts is a critical step that directly impacts the reliability of downstream biological data. Column chromatography is a principal method for this purification, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][4]

However, the purification of pyrimidine derivatives can present unique challenges. The presence of multiple nitrogen atoms can lead to interactions with the silica gel stationary phase, potentially causing peak tailing or irreversible adsorption.[5][6] Furthermore, impurities may have similar polarities to the target compound, making separation difficult.[7] This guide will address these challenges by providing a systematic approach to method development and execution.

Foundational Principles: Method Development for Pyrimidine Purification

A robust purification method is built upon a logical and systematic development process. The initial step in this process is a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC).

The Critical Role of Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for developing a successful column chromatography method. It provides a rapid assessment of the reaction outcome and allows for the efficient screening of various solvent systems (mobile phases) to achieve optimal separation.[8][9] The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.25 to 0.35.[4] This Rf range typically translates well to flash column chromatography, providing a good balance between separation and elution time.[4]

Key Considerations for TLC Analysis:

  • Visualization: Pyrimidine-containing compounds are often UV-active, allowing for easy visualization under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize non-UV-active impurities.

  • Co-spotting: Always spot the crude reaction mixture alongside the starting material (this compound) to identify its position relative to the product and byproducts.

  • Solvent System Selection: Start with a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][8] The polarity of the mobile phase is gradually increased by increasing the proportion of the polar solvent until the desired Rf is achieved.

Choosing the Right Stationary and Mobile Phases

For the purification of moderately polar compounds, such as many substituted pyrimidines, normal-phase chromatography using silica gel as the stationary phase is the most common approach.[10]

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
Hexane/Heptane0.169 / 98Common non-polar component. Heptane is often preferred for its higher boiling point and reduced neurotoxicity.
Dichloromethane3.140Good solvent for a wide range of compounds. Can be slightly acidic.
Ethyl Acetate4.477A versatile polar solvent, often used with hexanes.[11]
Acetone5.156More polar than ethyl acetate.
Methanol5.165A highly polar solvent, often used in small percentages to elute very polar compounds.[6]

Data compiled from various sources.[4][8]

The choice of mobile phase is critical and should be guided by the polarity of the target compound. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[1][11]

Experimental Workflow: Purification of a Representative SNAr Product

This section details the purification of 4-tert-butyl-2-(piperidin-1-yl)pyrimidine, a product of the reaction between this compound and piperidine.

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification reaction Crude Reaction Mixture (SNAr Product) tlc TLC Analysis (Hexane:EtOAc) reaction->tlc Develop Method loading Sample Loading (Dry Loading) tlc->loading Optimized System flash_chrom Flash Chromatography (Gradient Elution) loading->flash_chrom collection Fraction Collection (UV Triggered) flash_chrom->collection analysis Purity Analysis (TLC & HPLC) collection->analysis Analyze Fractions evaporation Solvent Evaporation analysis->evaporation product Pure Product evaporation->product

Figure 1. Workflow for the purification of a substituted pyrimidine.

Materials and Equipment
  • Crude reaction mixture containing 4-tert-butyl-2-(piperidin-1-yl)pyrimidine

  • Silica gel (40-63 µm particle size)

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Rotary evaporator

  • Test tubes for fraction collection

Step-by-Step Protocol

Step 1: TLC Method Development

  • Dissolve a small amount of the crude reaction mixture in ethyl acetate.

  • Spot the dissolved crude mixture onto a TLC plate alongside a spot of the this compound starting material.

  • Develop the TLC plate in a chamber with a 9:1 hexane:ethyl acetate solvent system.

  • Visualize the plate under a UV lamp (254 nm).

  • If the product Rf is too low (i.e., the spot has not moved far up the plate), increase the polarity of the solvent system (e.g., to 8:2 or 7:3 hexane:ethyl acetate) and repeat the TLC analysis. The target is an Rf of ~0.3 for the product spot, with good separation from the starting material and any major impurities.[1][4]

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the entire crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude material) to the dissolved sample.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[12] This method, known as dry loading, often results in better separation compared to liquid injection, especially for compounds with limited solubility in the initial mobile phase.[12]

Step 3: Column Chromatography

  • Equilibrate the pre-packed silica gel column on the automated flash system with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the dry sample onto the column.

  • Begin the purification run using a linear gradient elution. A typical gradient might be from 5% to 40% ethyl acetate in hexane over 15-20 column volumes. The system's UV detector will monitor the eluent for absorbing compounds.

  • Set the fraction collector to trigger based on the UV signal, collecting the peaks as they elute.

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-tert-butyl-2-(piperidin-1-yl)pyrimidine.

  • Determine the final purity by analytical HPLC and confirm the structure by NMR and mass spectrometry.

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Compound irreversibly adsorbed to silica.[6] - Compound is unstable on silica gel.[7][13]- Consider using a less acidic stationary phase like neutral alumina.[6] - Add a small amount of a modifier like triethylamine to the mobile phase to reduce strong interactions.[6] - Minimize the time on the column by using a faster flow rate (flash chromatography).[6]
Poor Separation - Inappropriate solvent system. - Overloading the column.- Re-optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities.[8] - Ensure the mass of the crude material is not more than 1-5% of the mass of the silica gel in the column.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Start with a much less polar solvent system (e.g., 100% hexane) and gradually increase the polarity.
Compound Won't Elute - The mobile phase is not polar enough. - The compound may have decomposed on the column.[13]- Gradually increase the polarity of the mobile phase, potentially adding a small percentage of methanol.[6] - Test for compound stability on a silica TLC plate before running the column.[13]

Conclusion

The successful purification of products from reactions involving this compound is a critical step in the synthesis of novel chemical entities. By employing a systematic approach to method development, beginning with thorough TLC analysis, and utilizing the efficiency of automated flash column chromatography, researchers can consistently achieve high-purity compounds. Understanding the potential challenges, such as compound-silica interactions and co-eluting impurities, and being equipped with effective troubleshooting strategies, are essential for optimizing purification workflows in a drug discovery setting.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-tert-butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, sterically hindered substrate. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address common issues and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving very low yield or failing completely. What are the most likely reasons?

Low yields with this substrate are common and typically stem from a combination of its electronic properties and, most significantly, steric hindrance.

  • Substrate Reactivity: 2-Chloropyrimidines are inherently less reactive than their bromo or iodo analogs in the oxidative addition step of the catalytic cycle.[1][2] The C-Cl bond is stronger and more difficult for the palladium catalyst to break.

  • Steric Hindrance: The bulky tert-butyl group at the C4 position creates significant steric congestion around the C2 reaction center. This hindrance can impede the approach of the palladium catalyst, slowing down or preventing the crucial oxidative addition step.[3][4] It can also complicate the final reductive elimination step.[5]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[1]

  • Suboptimal Reaction Conditions: This specific coupling is highly sensitive to the choice of catalyst, ligand, base, and solvent. A generic set of conditions is unlikely to be effective.[6]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of -Cl with -H) and protodeboronation of the boronic acid are common culprits for yield loss.[7][8][9]

Q2: The primary issue seems to be steric hindrance. How do I choose a catalyst and ligand system to overcome this?

This is the most critical parameter for success. For sterically demanding substrates, the goal is to use a catalyst system that is both highly active and can accommodate the bulky substrate. This is achieved by pairing a palladium source with a specific type of ligand.

Core Principle: Use bulky, electron-rich phosphine ligands.

  • Why Bulky? Large, bulky ligands promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. They also create a "pocket" around the palladium that can help accommodate the hindered substrate while still allowing the reaction to proceed.

  • Why Electron-Rich? Ligands with electron-donating groups (like alkyls instead of aryls) increase the electron density on the palladium center. This makes the palladium more nucleophilic and enhances its ability to insert into the C-Cl bond during oxidative addition. It also promotes the final reductive elimination step.[2][10]

A logical troubleshooting workflow is essential for optimizing a challenging coupling reaction. The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G start Start: Low Yield with 4-tBu-2-Cl-Pyrimidine check_reagents Step 1: Verify Reagent Quality - Purity of Pyrimidine? - Boronic Acid Quality (dimers, anhydrides)? - Solvent Dry and Degassed? start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) - Use Active Pre-catalyst (e.g., G3/G4) check_reagents->optimize_catalyst Reagents OK optimize_base Step 3: Screen Bases - Start with K3PO4 or K2CO3 - Try Cs2CO3 for increased solubility/basicity - Consider NaOtBu for highly hindered cases optimize_catalyst->optimize_base optimize_solvent Step 4: Screen Solvents - Dioxane/H2O - Toluene/H2O - 2-MeTHF optimize_base->optimize_solvent optimize_temp Step 5: Adjust Temperature - Start at 80-100 °C - Increase to 110 °C if no reaction - Monitor for decomposition optimize_solvent->optimize_temp analyze Analyze Results (LC-MS / NMR) - Starting material consumed? - Desired product formed? - Side products (dehalogenation)? optimize_temp->analyze analyze->optimize_catalyst No, iterate with new parameters success Success: High Yield Achieved analyze->success Yes fail Failure: Consult Specialist or Redesign Synthesis analyze->fail No, after multiple iterations

Caption: A logical troubleshooting workflow for optimizing the Suzuki coupling.
Q3: I am observing a significant amount of a byproduct that corresponds to the starting material with the chlorine replaced by hydrogen. What is this and how can I prevent it?

You are observing hydrodehalogenation , a common side reaction where the aryl halide is reduced instead of coupled.[8]

Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with trace water, the solvent (especially alcohols), or certain bases. This Pd-H species can then undergo reductive elimination with the pyrimidine on the palladium center to release the dehalogenated product (4-tert-butylpyrimidine).[8][9]

Solutions to Minimize Dehalogenation:

  • Ligand Choice: Bulky, electron-rich ligands (like SPhos) that promote fast reductive elimination of the desired product can outcompete the dehalogenation pathway.[8]

  • Base Selection: Avoid bases that can readily generate hydride species. K₃PO₄ is often a better choice than bases like NaOH or alkoxides in systems prone to this side reaction.

  • Solvent Purity: Use high-purity, anhydrous solvents. While some water is often necessary for the Suzuki reaction (to dissolve the base and facilitate boronic acid activation), using rigorously degassed solvents is crucial.

  • Protect N-H Groups: If your coupling partner contains an N-H group (like a pyrrole or indole), deprotonation by the base can sometimes lead to pathways that favor dehalogenation. Protecting the N-H group can suppress this side reaction.[11]

Q4: My boronic acid seems to be degrading or forming homocoupled byproducts. How can I address this?

This is likely due to protodeboronation or homocoupling .

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, destroying your nucleophile. This is often catalyzed by trace acid or base and water.[12][13]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.[7]

Solutions:

  • Maintain a Strict Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[7][14] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[14]

  • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation and homocoupling than the corresponding boronic acids.[9]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This can help compensate for minor degradation without leading to excessive side products.

  • Base and Temperature Control: Use the mildest base and lowest temperature that afford a reasonable reaction rate to minimize boronic acid decomposition.

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting.

G pd0 L₂Pd⁰ (Active Catalyst) pd_ox L₂Pdᴵᴵ(Ar)(Cl) (Oxidative Addition Intermediate) pd0->pd_ox Oxidative Addition (Often Rate-Limiting; Challenged by Steric Hindrance) pd_trans L₂Pdᴵᴵ(Ar)(Ar') (Transmetalation Intermediate) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Desired Product) pd_trans->product arcl Ar-Cl (4-tBu-2-Cl-Pyrimidine) arcl->pd_ox ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->pd_trans base Base (e.g., K₃PO₄) base->pd_trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered step.
Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Hindered Substrates
Catalyst SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos 1-3Excellent for sterically hindered aryl chlorides; promotes fast reductive elimination.[10]
Pd₂(dba)₃XPhos 1-3Very bulky and electron-rich; highly active for challenging couplings.[3]
Pd(OAc)₂RuPhos 1-3Another highly effective Buchwald-type ligand for hindered systems.[15]
XPhos Pd G3(Pre-catalyst)1-3Air-stable pre-catalyst that reliably forms the active L-Pd(0) species.
Protocol 1: Standard Starting Conditions (Often Low Yield)

This protocol represents a common starting point that may be insufficient for the title substrate.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To an oven-dried flask, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction to 80-90 °C with vigorous stirring for 12-24 hours.

    • Monitor by TLC or LC-MS.

Protocol 2: Optimized Conditions for Hindered Coupling

This protocol incorporates best practices for sterically demanding substrates.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos (3.0 mol%)

    • K₃PO₄ (potassium phosphate, 2.0 eq)

    • Anhydrous, degassed Toluene/H₂O (10:1 mixture)

  • Procedure:

    • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser. Connect to a Schlenk line and perform three vacuum/argon backfill cycles.[14]

    • Reagent Addition: Under a positive flow of argon, add Pd₂(dba)₃, SPhos, K₃PO₄, this compound, and the arylboronic acid.

    • Solvent Addition: Add the rigorously degassed toluene/water solvent mixture via an argon-purged syringe.

    • Reaction: Heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.

    • Monitoring: Monitor the reaction progress every 2-4 hours by taking aliquots (via syringe under argon) and analyzing by LC-MS. The reaction is typically complete within 8-16 hours.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

References

Side reactions and byproduct formation with 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on side reactions and byproduct formation.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. Its reactivity is primarily centered around the chloro-substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group at the 4-position introduces significant steric and electronic effects that modulate the reactivity of the pyrimidine ring, influencing reaction rates, regioselectivity, and the propensity for side reactions. Understanding these nuances is critical for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound?

A1: The primary modes of reactivity involve the displacement of the chloride at the 2-position. This is typically achieved through:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding 2-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes well-known transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.

Q2: How does the tert-butyl group at the 4-position influence the reactivity of the 2-chloro group?

A2: The tert-butyl group exerts both electronic and steric effects:

  • Electronic Effect: As an electron-donating group, the tert-butyl substituent can slightly decrease the electrophilicity of the pyrimidine ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloropyrimidine.

  • Steric Effect: The bulky nature of the tert-butyl group can sterically hinder the approach of nucleophiles to the adjacent positions. However, in the case of the 2-position, this steric hindrance is generally manageable for many common nucleophiles. In some cases, steric strain can even accelerate reactions.

Q3: What are the general stability and storage recommendations for this compound?

A3: this compound is a relatively stable solid. However, to prevent potential hydrolysis and other degradation, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Formation of 4-tert-butyl-2-hydroxypyrimidine (Hydrolysis)

Question: During my nucleophilic substitution reaction with an amine, I am observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material, 4-tert-butyl-2-hydroxypyrimidine. What is causing this and how can I prevent it?

Answer:

The formation of 4-tert-butyl-2-hydroxypyrimidine is a common side reaction resulting from the hydrolysis of the 2-chloro group.[1] This can be catalyzed by the presence of water under either basic or acidic conditions.

Causality and Mitigation Strategies:

  • Presence of Water: The most common culprit is residual water in your reaction solvent or reagents.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and dry glassware.

  • Basic Conditions: Strong bases can promote hydrolysis.

    • Solution: If your reaction requires a base, consider using a non-nucleophilic, hindered base. Also, ensure the reaction is run under strictly anhydrous conditions.

  • Aqueous Workup: Hydrolysis can occur during the aqueous workup if the reaction mixture is still basic or acidic and contains unreacted starting material.

    • Solution: Neutralize the reaction mixture to a pH of approximately 7 before or during the workup. Perform extractions quickly and at a low temperature to minimize contact time with the aqueous phase.

Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine nucleophile is dry.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere, add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., DIEA, if required).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a minimal amount of saturated aqueous ammonium chloride solution (if a base was used) and extract promptly with a non-polar organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am getting a low yield of my desired product along with the formation of homocoupled boronic acid and dehalogenated starting material (4-tert-butylpyrimidine). How can I improve this?

Answer:

Low yields and the formation of byproducts in Suzuki-Miyaura couplings with chloropyrimidines are often due to several competing side reactions.

Causality and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen and certain palladium catalysts.

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst.

  • Dehalogenation (Protodeboronation): This is the replacement of the chloro group with a hydrogen atom. It can be caused by trace amounts of water or protic solvents in the presence of the base and palladium catalyst.

    • Solution: Use anhydrous solvents and reagents. The choice of base is also critical; potassium carbonate or cesium carbonate are often good choices.

  • Inefficient Catalytic Cycle: The C-Cl bond is stronger than C-Br or C-I bonds, making the oxidative addition step more challenging.

    • Solution: Utilize a palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3) that are known to facilitate the coupling of aryl chlorides.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2 or Pd2(dba)3Common and effective palladium sources.
Ligand SPhos, XPhos, P(t-Bu)3Bulky, electron-rich ligands promote oxidative addition of the aryl chloride.
Base K2CO3, Cs2CO3, K3PO4Effective bases for Suzuki couplings that are generally compatible with a wide range of functional groups.
Solvent Dioxane/H2O, Toluene/H2OA mixture of an organic solvent and water is often optimal for Suzuki reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and homocoupling of the boronic acid.
Issue 3: Incomplete Conversion and Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine, but the reaction is sluggish and gives a low yield of the desired product, even at elevated temperatures. What could be the issue?

Answer:

The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging due to catalyst inhibition and competing side reactions.

Causality and Mitigation Strategies:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Steric Hindrance: The bulky tert-butyl group, in combination with a sterically demanding amine, can slow down the reaction.

  • Base Incompatibility: The choice of base is crucial. Strong, non-hindered bases can lead to side reactions with the substrate or catalyst. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired C-N bond formation. For challenging substrates, specialized biarylphosphine ligands are often necessary.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Reagents: this compound (1.0 eq), amine (1.2 eq), Pd2(dba)3 (2-5 mol%), a suitable biarylphosphine ligand (e.g., XPhos, RuPhos; 4-10 mol%), and NaOtBu (1.4 eq).

  • Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base in an oven-dried reaction vessel.

  • Solvent and Reaction: Add anhydrous toluene or dioxane. Seal the vessel and heat to 80-110 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent. Purify by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Reactions of this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B + Nucleophile C Suzuki-Miyaura Coupling A->C + R-B(OH)2 [Pd catalyst] D Buchwald-Hartwig Amination A->D + R2NH [Pd catalyst] E 2-Substituted-4-tert-butylpyrimidine B->E C->E D->E

Caption: Primary reaction pathways for this compound.

Diagram 2: Common Side Reactions

G cluster_main Main Reaction Pathways cluster_side Common Side Reactions A This compound P Desired Product A->P Target Reaction (e.g., SNAr, Coupling) S1 Hydrolysis (4-tert-butyl-2-hydroxypyrimidine) A->S1 + H2O (acid/base) S2 Dehalogenation (4-tert-butylpyrimidine) A->S2 [Pd], H+ source S3 Homocoupling (of coupling partner) C Coupling Partner C->S3 [Pd], O2

References

How to avoid hydrodehalogenation in 4-Tert-butyl-2-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-tert-butyl-2-chloropyrimidine. This resource is designed to provide direct, actionable advice to troubleshoot and optimize your synthetic routes. As chemists, we understand that unexpected side reactions can derail progress. One of the most common challenges with electron-deficient heteroaryl chlorides, such as this compound, is hydrodehalogenation—the undesired replacement of the target chlorine atom with a hydrogen. This guide offers in-depth, experience-driven insights to help you minimize or eliminate this byproduct, ensuring higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation, and why is it a problem in my palladium-catalyzed cross-coupling reaction?

Hydrodehalogenation is a reductive cleavage of a carbon-halogen bond, replacing the halogen with a hydrogen atom. In the context of your reaction, this means your starting material, this compound, is being converted into the byproduct 4-tert-butylpyrimidine. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2][3] It consumes your starting material, lowers the yield of your desired product, and complicates purification.

The mechanism often involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within your reaction, including solvents (like alcohols), amines, water, or even the phosphine ligand itself.[3][4] Once formed, the Pd-H species can insert into the catalytic cycle, leading to the reductive elimination of the undesired hydrodehalogenated product instead of your target molecule.

Q2: My LC-MS/GC-MS analysis shows a significant peak corresponding to the mass of 4-tert-butylpyrimidine. How can I be certain this is the hydrodehalogenated byproduct?

The observation of a mass corresponding to 4-tert-butylpyrimidine is strong evidence of hydrodehalogenation. To confirm its identity with high confidence, you should:

  • Obtain an Authentic Sample: If commercially available, purchase a sample of 4-tert-butylpyrimidine to use as an analytical standard.

  • Co-injection Analysis: Perform an LC-MS or GC-MS analysis where you co-inject your crude reaction mixture with the authentic standard. If the byproduct peak and the standard peak have identical retention times, this provides very strong confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the byproduct peak. This will allow you to confirm the elemental composition and distinguish it from potential isomers.

  • NMR Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation. The proton NMR spectrum of 4-tert-butylpyrimidine will show characteristic shifts for the pyrimidine ring protons and the tert-butyl group, and importantly, the absence of the chlorine atom will alter the electronic environment and thus the chemical shifts of the ring protons compared to the starting material.

Analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring the progress of these reactions and quantifying the formation of byproducts.[5][6]

Q3: What are the most likely sources of hydride in my reaction that are causing this side reaction?

Identifying the source of the hydride is the first critical step in troubleshooting. Potential sources include:

  • Solvents: Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the palladium catalyst to generate Pd-H species.[3]

  • Bases: Certain bases can either act as hydride donors or promote the formation of hydrides from other sources. For instance, alkoxide bases in alcohol solvents are a common culprit.[3][7] While less common, some inorganic bases can contain trace impurities that act as reducing agents.

  • Reagents: Amines, particularly those with α-hydrogens, can undergo β-hydride elimination after coordination to the palladium center, a known side reaction in Buchwald-Hartwig aminations.[2] Boronic acids in Suzuki couplings can sometimes contain impurities or degrade to generate hydride sources.

  • Water: The presence of water, especially in combination with certain bases and ligands, can facilitate pathways leading to hydrodehalogenation.[4]

  • Ligands: Phosphine ligands themselves can sometimes be a source of hydrides, although this is less common with the bulky, electron-rich ligands typically used in modern cross-coupling.

Troubleshooting Guide: Minimizing Hydrodehalogenation

If you are observing significant formation of 4-tert-butylpyrimidine, follow this structured approach to diagnose and solve the problem.

Initial Assessment Workflow

Before making extensive changes, it's crucial to systematically evaluate your current reaction setup. This workflow helps pinpoint the most likely cause.

G cluster_start Start: Hydrodehalogenation Observed cluster_analysis Analysis of Reaction Components cluster_action Primary Action Items cluster_end Outcome start >10% 4-tert-butylpyrimidine by LCMS/GCMS solvent Is the solvent protic? (e.g., EtOH, MeOH, iPrOH) start->solvent base Is the base an alkoxide or a strong organic base? solvent->base No change_solvent Action: Switch to aprotic solvent (Dioxane, Toluene, THF) solvent->change_solvent Yes ligand Is the ligand known to be prone to side reactions? base->ligand No change_base Action: Switch to weaker inorganic base (K₃PO₄, K₂CO₃, Cs₂CO₃) base->change_base Yes change_ligand Action: Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) ligand->change_ligand Yes end_node Optimized Reaction: Minimal Hydrodehalogenation ligand->end_node No (Re-evaluate other params) change_solvent->end_node change_base->end_node change_ligand->end_node

Caption: Troubleshooting workflow for hydrodehalogenation.

Step-by-Step Mitigation Strategies & Protocols

Ligand and Catalyst Selection

The choice of ligand is paramount. The ideal ligand for your cross-coupling reaction will promote the desired reductive elimination to form the product much faster than any competing hydrodehalogenation pathway. For challenging substrates like 2-chloropyrimidines, sterically hindered and electron-rich ligands are often the solution.[7][8]

  • Expert Insight: The electronic and steric properties of the ligand directly influence the stability of catalytic intermediates and the rates of oxidative addition and reductive elimination.[9][10] Bulky ligands can create a steric shield around the palladium center that disfavors the approach of small hydride donors and accelerates the desired reductive elimination step.

Recommended Ligands for Screening:

  • Buchwald Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[7][8] They are known to be highly active for coupling aryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown exceptional reactivity and selectivity, sometimes even promoting unusual regioselectivity in dihalopyrimidines.[11]

Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and a mild inorganic base such as K₃PO₄ (2.5 eq.).[7][12]

  • Catalyst Addition: To each vial, add a different pre-catalyst/ligand system. For example:

    • Vial 1: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)

    • Vial 2: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Vial 3: Pd(OAc)₂ (2 mol%) + IPr-HCl (4 mol%) with additional base to deprotonate the imidazolium salt.

  • Solvent: Add degassed aprotic solvent (e.g., Dioxane or Toluene).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare the ratio of the desired product to the hydrodehalogenated byproduct (4-tert-butylpyrimidine) for each ligand system.

Base and Solvent Optimization

The base and solvent system can be a primary source of hydrides. Switching from protic solvents and strong alkoxide bases is often the most effective first step.

  • Expert Insight: Aprotic solvents like dioxane, toluene, or THF are generally preferred as they are not hydride sources.[7] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are less likely to promote hydride formation compared to strong bases like sodium tert-butoxide (NaOtBu).[7]

Table 1: Comparison of Base/Solvent Systems on Hydrodehalogenation

BaseSolventTypical Outcome for Aryl ChloridesReference
NaOt-But-BuOHHigh activity but can lead to significant hydrodehalogenation, especially at elevated temperatures.[2]
K₃PO₄Dioxane/WaterGenerally excellent for Suzuki couplings; lower propensity for hydrodehalogenation.[7][8]
K₂CO₃TolueneA milder option, effective in many cases and less likely to cause side reactions.[7][13]
Cs₂CO₃DioxaneOften provides high reactivity while minimizing hydrodehalogenation.
Exploring Alternative Reaction Chemistries

If palladium-catalyzed methods consistently produce unacceptable levels of hydrodehalogenation, consider alternative strategies that avoid the generation of Pd-H species.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, especially with the chloro-substituent at the 2-position. This makes it susceptible to direct attack by strong nucleophiles. For C-N bond formation, SNAr with amines can sometimes be achieved under thermal conditions, potentially avoiding the need for a palladium catalyst altogether.[14][15]

  • Transition-Metal-Free Couplings: Emerging research has focused on metal-free cross-coupling reactions, which would inherently circumvent the issue of catalyst-driven hydrodehalogenation.[16]

Mechanistic Insights: The Competing Pathways

Understanding the catalytic cycle provides clarity on why hydrodehalogenation occurs and how to prevent it. The desired cross-coupling and the undesired hydrodehalogenation pathways diverge after the initial oxidative addition step.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdH_Formation Pd-H Formation Pd0->PdH_Formation H⁺ Source Complex1 Ar-Pd(II)(Cl)L₂ OxAdd->Complex1 Transmetal Transmetalation (e.g., with R-B(OH)₂) Complex1->Transmetal Complex2 Ar-Pd(II)(R)L₂ Transmetal->Complex2 RedElim Reductive Elimination (Desired Pathway) Complex2->RedElim Product Ar-R (Product) RedElim->Product Product->Pd0 Regenerates Catalyst HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->PdH_Formation Complex_H H-Pd(II)(Cl)L₂ PdH_Formation->Complex_H Ar-Cl Oxidative Addition RedElim_H Reductive Elimination (Undesired Pathway) Complex_H->RedElim_H Byproduct Ar-H (Byproduct) RedElim_H->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

By carefully selecting ligands that accelerate the desired reductive elimination and choosing bases and solvents that minimize the formation of palladium-hydride species, you can effectively steer the reaction toward the desired product and away from hydrodehalogenation.

References

Technical Support Center: Overcoming Catalyst Poisoning in 4-Tert-butyl-2-chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 4-tert-butyl-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in cross-coupling reactions with this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of this compound in Cross-Coupling Reactions

This compound is a valuable building block in medicinal chemistry. However, its successful implementation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be hampered by catalyst poisoning. This phenomenon leads to decreased reaction rates, low yields, and in some cases, complete reaction failure. Understanding the sources of catalyst poisons and implementing strategies to mitigate their effects is crucial for efficient and reproducible synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?

A1: A stalled reaction is a common indicator of catalyst poisoning. Several factors related to your starting materials, reagents, or reaction setup could be contributing to this issue.

  • Impurities in the Starting Material: The commercial or synthetic this compound may contain trace impurities that act as potent catalyst poisons. The synthesis of chloropyrimidines can sometimes introduce sulfur- or nitrogen-containing heterocyclic byproducts, which can strongly coordinate to the palladium center and inhibit its catalytic activity.[1]

  • Quality of Boronic Acid/Ester: Boronic acids and their esters can undergo degradation, especially if not stored properly. The presence of boronic acid anhydrides (boroxines) or other impurities can interfere with the catalytic cycle.

  • Base-Related Issues: The choice and quality of the base are critical. Some inorganic bases may contain impurities that are detrimental to the catalyst. For instance, certain sources of potassium carbonate can contain trace amounts of sulfur compounds.

  • Solvent Quality: The use of insufficiently degassed or wet solvents can lead to the oxidation of the active Pd(0) catalyst to inactive palladium species.[2]

Q2: I observe the formation of a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition.

  • Mechanism of Formation: The active Pd(0) catalyst can aggregate and precipitate as palladium black, especially under conditions of high temperature, prolonged reaction times, or in the presence of oxygen.

  • Preventative Measures:

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[3]

    • Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.

Q3: My reaction yield is inconsistent, even when I follow the same procedure. What could be the source of this variability?

A3: Inconsistent yields often point to a variable source of a catalyst poison.

  • Batch-to-Batch Variation of Starting Materials: The purity of this compound can vary between different suppliers or even different batches from the same supplier. It is advisable to test a small-scale reaction with each new batch of starting material.

  • Handling of Air-Sensitive Reagents: Inconsistent handling of air-sensitive catalysts, ligands, and bases can lead to variable levels of catalyst oxidation and, consequently, inconsistent yields.

Q4: I suspect my this compound is contaminated. How can I purify it to remove potential catalyst poisons?

A4: Purification of the starting material is a crucial step to ensure reproducible results.

  • Recrystallization: This is often an effective method for removing solid impurities. The choice of solvent will depend on the solubility of this compound and the suspected impurities.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.

  • Activated Carbon Treatment: A solution of the starting material can be treated with activated carbon to adsorb nonpolar impurities.

  • Use of Scavenger Resins: Passing a solution of the starting material through a cartridge containing a scavenger resin can effectively remove specific types of impurities (e.g., thiol-based scavengers for sulfur compounds).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in cross-coupling reactions involving pyrimidine substrates?

A1: The pyrimidine ring itself, with its nitrogen lone pairs, can coordinate to the palladium catalyst. However, more potent poisons are typically introduced as impurities. These include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are particularly detrimental to palladium catalysts.[1]

  • Nitrogen-Containing Heterocycles: Besides the substrate itself, other nitrogen-containing heterocycles present as impurities can act as competitive ligands and inhibit catalysis.

  • Phosphorus Compounds: Phosphines with different electronic or steric properties from the intended ligand can act as competitive inhibitors.

Q2: How does the tert-butyl group on the pyrimidine ring affect the reaction and potential for catalyst poisoning?

A2: The bulky tert-butyl group can have both electronic and steric effects. While it can influence the reactivity of the C-Cl bond, it is not a direct catalyst poison. However, its presence may necessitate the use of more robust catalyst systems with bulky ligands to achieve efficient oxidative addition.

Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning in this type of reaction?

A3: Yes, the choice of ligand is critical for catalyst stability and activity.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to form highly active and stable palladium catalysts that can be more resistant to certain poisons.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes often exhibit high thermal stability and can be less susceptible to poisoning by some nucleophilic impurities compared to phosphine-based catalysts.

Q4: What are the best practices for setting up a reaction to minimize the risk of catalyst poisoning?

A4: Adhering to best practices in reaction setup is paramount for success.

  • High-Purity Reagents: Use the highest purity starting materials, reagents, and solvents available.

  • Inert Atmosphere: Always perform reactions under a strictly inert atmosphere (argon or nitrogen).[2]

  • Proper Degassing: Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw or by bubbling a stream of inert gas through them.[2]

  • Catalyst Handling: Handle air- and moisture-sensitive catalysts and ligands in a glovebox or using Schlenk techniques.

Experimental Protocols

Protocol 1: Purification of this compound using a Scavenger Resin

This protocol is designed to remove sulfur-based impurities.

  • Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane or toluene) to make a 0.1-0.5 M solution.

  • Pack a solid-phase extraction (SPE) cartridge with a thiol-based scavenger resin according to the manufacturer's instructions.

  • Slowly pass the solution of the starting material through the scavenger resin cartridge.

  • Collect the eluent.

  • Wash the resin with a small amount of the pure solvent and combine the washings with the eluent.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Assess the purity of the material by a suitable analytical method (e.g., GC-MS or LC-MS) before use.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Purified this compound

This is a general starting point; optimization of reaction parameters may be necessary.

  • To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%)).

  • Add the purified this compound (1.0 equivalent).

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts and Ligands for Cross-Coupling of Chloropyrimidines

Catalyst/Ligand SystemTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄2-5Commercially available, well-establishedCan be sensitive to air and moisture, may require higher temperatures
PdCl₂(dppf)1-3Good for a range of substratesCan be less active for hindered substrates
Pd₂(dba)₃ / XPhos0.5-2High activity, good for hindered substrates, often good poison resistanceMore expensive
Pd-PEPPSI-IPr1-3Air- and moisture-stable precatalyst, high activityMay not be suitable for all substrate combinations

Visualizations

CatalystPoisoningPathway cluster_source Sources of Poisons cluster_poison Common Poisons cluster_catalyst Catalytic Cycle Starting Material Starting Material Sulfur Compounds Sulfur Compounds Starting Material->Sulfur Compounds Reagents Reagents Nitrogen Heterocycles Nitrogen Heterocycles Reagents->Nitrogen Heterocycles Solvent Solvent Other Nucleophiles Other Nucleophiles Solvent->Other Nucleophiles Active Pd(0) Active Pd(0) Sulfur Compounds->Active Pd(0) Poisoning Other Nucleophiles->Active Pd(0) Poisoning Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition R-X Poisoned Catalyst Poisoned Catalyst Palladium Black Palladium Black Active Pd(0)->Palladium Black Decomposition Transmetalation Transmetalation Oxidative Addition->Transmetalation R'-M Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Product Product Reductive Elimination->Product Nitrogen Heterocyoles Nitrogen Heterocyoles Nitrogen Heterocyoles->Active Pd(0) Poisoning

Caption: Mechanism of catalyst poisoning and deactivation.

TroubleshootingWorkflow Start Start Reaction Failure Reaction Failure Start->Reaction Failure Check Purity Check Purity of Starting Materials & Reagents Reaction Failure->Check Purity No Improve Technique Improve Inert Atmosphere Technique Reaction Failure->Improve Technique Yes Optimize Conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Temp.) Check Purity->Optimize Conditions Pure Purify SM Purify Starting Material Check Purity->Purify SM Impurities Found Improve Technique->Optimize Conditions Success Success Optimize Conditions->Success Purify SM->Optimize Conditions Use Scavenger Use Scavenger Resin Purify SM->Use Scavenger If Needed Use Scavenger->Optimize Conditions

Caption: Troubleshooting workflow for catalyst poisoning.

References

Technical Support Center: Removal of Palladium Catalyst from 4-Tert-butyl-2-chloropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium catalyst removal from the reaction products of 4-tert-butyl-2-chloropyrimidine. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target compounds. As Senior Application Scientists, we understand the critical importance of minimizing residual palladium in active pharmaceutical ingredients (APIs) to meet stringent regulatory standards and ensure the integrity of your downstream applications.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from my this compound product so important?

A1: Residual palladium in APIs is a significant concern for several reasons. Firstly, palladium is a heavy metal with potential toxicity, and regulatory bodies like the FDA and EMA have established strict limits on its presence in final drug products.[2][4] The International Council for Harmonisation (ICH) Q3D guideline classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[2] Secondly, residual palladium can interfere with subsequent synthetic steps or biological assays, leading to inaccurate and unreliable results.[1]

Q2: What are the common forms of residual palladium I might encounter in my reaction mixture?

A2: Palladium can exist in various forms in your crude product, including:

  • Heterogeneous Palladium: Insoluble forms like palladium on carbon (Pd/C).

  • Homogeneous Palladium: Soluble palladium complexes, often in different oxidation states (e.g., Pd(0), Pd(II)).[2]

  • Colloidal Palladium: Very fine, suspended palladium particles that can be challenging to filter.[5][6]

The form of the residual palladium will significantly influence the choice of removal method.

Q3: How do I choose the most suitable palladium removal method for my this compound product?

A3: The optimal method depends on several factors, including the form of the palladium residue, the solubility and stability of your product, the scale of your reaction, and the required final purity. A decision-making workflow is provided below to guide your selection.

Q4: What are "palladium scavengers," and how do they function?

A4: Palladium scavengers are materials that selectively bind to and remove palladium from a solution. They are typically solid-supported reagents, such as silica or polystyrene functionalized with ligands that have a high affinity for palladium, like thiols, amines, or trimercaptotriazine (TMT).[7][8][9] The basic principle involves adding the scavenger to the reaction mixture, allowing it to chelate with the palladium, and then removing the scavenger-palladium complex by filtration.[8]

II. Troubleshooting Guide

This section addresses specific challenges you may encounter during the removal of palladium from your this compound reaction products.

Issue Potential Cause Troubleshooting Steps
High residual palladium after filtration with Celite®. Celite® filtration is most effective for removing heterogeneous or precipitated palladium. Soluble palladium complexes will likely pass through.[6]1. Confirm the form of palladium: If the catalyst was homogeneous (e.g., Pd(PPh3)4), Celite® filtration alone will be insufficient. 2. Switch to a scavenger: Employ a silica-based or polystyrene-based scavenger designed to capture soluble palladium species.[7][8] 3. Consider a combination approach: Use activated carbon followed by Celite® filtration to adsorb soluble palladium before removing the solid adsorbent.[1]
Product loss during purification. Your product may be adsorbing to the purification media (e.g., activated carbon, scavenger).1. Optimize the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon.[2] 2. Screen different scavengers: Some scavengers exhibit lower non-specific binding.[10] 3. Adjust the solvent: A solvent in which your product is highly soluble can minimize its adsorption to the purification media.[2] 4. Consider alternative methods: If product loss remains high, explore techniques like crystallization or liquid-liquid extraction.[2][5]
Inconsistent palladium removal from batch to batch. The speciation of palladium at the end of the reaction can vary, affecting the efficiency of a single removal method.[2]1. Standardize the work-up: A consistent work-up procedure prior to palladium removal can help to generate a more uniform palladium species.[2] 2. Employ a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[2] 3. Consider a pre-treatment step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[2]
Difficulty removing palladium due to chelation with the product. Nitrogen-containing compounds, such as pyrimidines, can sometimes chelate strongly with palladium, making it difficult to remove.[2]1. Use a strong chelating agent: Scavengers with a high affinity for palladium, such as those containing thiol or TMT functionalities, may be necessary to displace the product.[9] 2. Adjust the pH: In some cases, altering the pH of the solution can disrupt the palladium-product complex.

III. Experimental Protocols & Workflows

Decision Tree for Palladium Removal Method Selection

G start Start: Crude Reaction Mixture (this compound) catalyst_type Is the palladium catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Primary Method: Filtration through Celite® catalyst_type->filtration Yes soluble_pd Is the palladium catalyst a soluble complex? catalyst_type->soluble_pd No end Purified Product filtration->end scavenger Primary Method: Use of Palladium Scavengers (e.g., Thiol- or TMT-based) soluble_pd->scavenger Yes activated_carbon Alternative/Combination Method: Activated Carbon Treatment soluble_pd->activated_carbon Consider as alternative chromatography For High Purity Requirements: Column Chromatography scavenger->chromatography If further purification is needed scavenger->end activated_carbon->chromatography If further purification is needed activated_carbon->end chromatography->end

Caption: Decision tree for selecting a suitable palladium removal method.

Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration through Celite®

This method is effective for removing insoluble palladium catalysts.[5]

Step-by-Step Procedure:

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[5]

  • Celite® Pad Preparation: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel fitted with filter paper.[5]

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.[5]

Protocol 2: Removal of Soluble Palladium Catalyst Using Activated Carbon

Activated carbon is a cost-effective adsorbent for removing soluble palladium species.[1][11]

Step-by-Step Procedure:

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[1]

  • Stirring: Stir the resulting suspension at room temperature for 2-12 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.[1]

  • Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.[1]

Protocol 3: Removal of Soluble Palladium Catalyst Using a Thiol-Based Scavenger

Thiol-based scavengers are highly effective at chelating and removing soluble palladium.[7][12]

Step-by-Step Procedure:

  • Scavenger Selection: Choose a suitable thiol-based silica or polystyrene scavenger.

  • Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger should be optimized, but a typical starting point is 3-10 equivalents relative to the amount of palladium used.[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for 1-24 hours.

  • Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[1]

  • Concentration: Concentrate the filtrate to obtain your purified product.[1]

Workflow for Palladium Removal and Analysis

G cluster_removal Palladium Removal cluster_analysis Analysis reaction_mixture Crude Reaction Mixture select_method Select Removal Method (Filtration, Scavenging, etc.) reaction_mixture->select_method perform_removal Perform Removal Protocol select_method->perform_removal purified_product Purified Product perform_removal->purified_product sample_prep Sample Preparation purified_product->sample_prep icp_ms Quantify Residual Palladium (ICP-MS) sample_prep->icp_ms compare_limits Compare with Regulatory Limits (<10 ppm) icp_ms->compare_limits final_product Final Product Release compare_limits->final_product Pass

Caption: General workflow for palladium removal and subsequent analysis.

IV. Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial for process validation and regulatory compliance.

Standard Analytical Techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying trace levels of palladium in pharmaceutical samples.[4][13]

  • Atomic Absorption (AA) Spectroscopy and X-ray Fluorescence (XRF): These are also used for palladium quantification.[3][4]

It is recommended to use a validated analytical method, such as ICP-MS, to determine the final palladium concentration in your purified this compound product.[4]

V. References

  • Benchchem. Technical Support Center: Palladium Catalyst Removal from Furan Products. 1

  • ResearchGate. How can i remove palladium Pd catalyst easily?. (2015-05-18). 5

  • Arbor Assays. Palladium Detection for API Purification. (2017-07-31). 4

  • Welch, C. J., et al. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." ACS Publications, 2011-10-21. --INVALID-LINK--

  • Benchchem. Technical Support Center: Removing Palladium Catalyst Residues from Final Products. 2

  • Merck/PITT Collaboration. "Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium." Pharmaceutical Technology, 2008-09-01. 13

  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield. 10

  • ResearchGate. Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. 14

  • Adams, D. J., et al. "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." Chemical Science, 2018. --INVALID-LINK--

  • Adams, D. J., et al. "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." National Institutes of Health, 2018-12-14. --INVALID-LINK--

  • Garrett, C. E., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023-09-06. --INVALID-LINK--

  • ResearchGate. How to remove palladium catalyst from reaction mixture ?. (2017-12-30). 7

  • SpinChem. Palladium catalyst recovery using scavenger resin. 15

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. 11

  • Google Patents. US20050256327A1 - Method of removing palladium. 16

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. 17

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. 8

  • PubMed. Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009-02-15). 3

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023-12-01). 18

  • SiliCycle. Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. 12

  • ResearchGate. Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent | Request PDF. (2025-08-10). 19

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). 20

  • Benchchem. Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. 9

  • Biotage. How to Remove Palladium in three easy steps. (2023-01-20). 21

  • Google Patents. US7084287B2 - Method of removing palladium. 22

  • Benchchem. Technical Support Center: Palladium Catalyst Removal in Ethyl 4-Iodobenzoate Reactions. 6

  • Koide, K., et al. "Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules, 2014. --INVALID-LINK--

  • ResearchGate. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025-08-06). 23

  • Environmental Genome Initiative. Pd on carbon (activated carbon impregnated with Pd). (2022-07-25). 24

  • Reddit. Your trick to remove residual palladium. (2025-09-19). 25

  • MDPI. High-Sensitivity Sensor for Palladium Detection in Organic Solvent. 26

  • Organic Syntheses. Palladium-catalyzed Synthesis of Monoalkyl Diazenes. --INVALID-LINK--

  • Biotage. Practical Lab methods for the development of metal removal processes. (2023-01-20). 27

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 28

  • Scirp.org. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. 29

  • Analytical Methods. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. --INVALID-LINK--

References

Technical Support Center: Navigating the Purification of 4-Tert-butyl-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for managing the often-complex purification of 4-tert-butyl-2-chloropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these valuable intermediates in high purity. The unique combination of the sterically demanding tert-butyl group and the reactive 2-chloro substituent on the pyrimidine core presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles in your experimental work.

Introduction: The Purification Challenge

This compound and its analogues are crucial building blocks in medicinal chemistry. However, their purification is frequently complicated by several factors:

  • Similar Polarity of Impurities: Starting materials and byproducts often possess polarities very close to that of the desired product, making chromatographic separation difficult.

  • Product Instability: The 2-chloro substituent can be susceptible to hydrolysis or other nucleophilic substitution reactions, particularly on acidic stationary phases like silica gel.[1]

  • Crystallization Difficulties: The bulky tert-butyl group can hinder the formation of a well-ordered crystal lattice, leading to oils or amorphous solids instead of clean crystals.

This guide will address these challenges head-on, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may be facing during your purification workflow.

Column Chromatography Issues

Question 1: My this compound derivative is streaking or showing poor separation on a silica gel column. What's happening and how can I fix it?

Answer: Streaking and poor separation on silica gel are common issues that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Compound Instability on Silica: The 2-chloro group on the pyrimidine ring can be labile, especially in the presence of acidic silica gel, leading to decomposition on the column.[1] This degradation product often streaks and complicates the separation.

    • Causality: Silica gel has acidic silanol groups on its surface which can catalyze the hydrolysis of the 2-chloropyrimidine to the corresponding pyrimidin-2-one.

    • Solution:

      • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites by preparing a slurry of your silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in your eluent.[2]

      • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[3]

  • Inappropriate Solvent System: The polarity of your eluent might not be optimal for separating your compound from impurities.

    • Causality: If the eluent is too polar, your compound and impurities will travel too quickly up the column (high Rf values), resulting in poor separation. If it's not polar enough, everything will remain at the baseline.

    • Solution:

      • Systematic TLC Analysis: Before running a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound to ensure good separation on the column.[4]

      • Solvent Gradient: Employ a gradient elution during your column chromatography. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally more polar impurities.[2]

Question 2: I'm losing a significant amount of my product on the column. What are the likely causes and how can I improve my recovery?

Answer: Low recovery from column chromatography is a frustrating problem. Here are the primary culprits and their solutions:

  • Irreversible Adsorption or Decomposition: As mentioned, your compound may be degrading on the silica gel. It could also be irreversibly binding to the stationary phase.

    • Solution: In addition to deactivating the silica or changing the stationary phase, you can try a "plug" filtration. If your impurities are much more or much less polar than your product, a short column of silica (a "plug") can be used to quickly remove them without the prolonged contact time of a full column.

  • Co-elution with an Impurity: Your product might be eluting with an unseen or overlapping impurity, leading you to discard mixed fractions and thus lose product.

    • Solution:

      • Thorough Fraction Analysis: Analyze every fraction (or every other fraction) by TLC. Do not combine fractions until you are certain of their purity. 2- Re-chromatograph Mixed Fractions: Collect and concentrate any mixed fractions and purify them again using a shallower solvent gradient to improve separation.

Recrystallization Issues

Question 3: My this compound derivative "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to a high concentration of impurities or a very rapid cooling process.

  • Causality: The bulky tert-butyl group can disrupt crystal packing. Impurities also disrupt the crystal lattice formation, preventing the ordered arrangement required for crystallization.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling. Do not place it directly in an ice bath from a high temperature.[5]

    • Solvent System Optimization: You may need to use a two-solvent system for recrystallization. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[6]

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Alternatively, adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.

Question 4: My recovery after recrystallization is very low, even though I see crystals forming. How can I improve the yield?

Answer: Low recovery can be due to several factors related to solubility.

  • Causality: Your compound may still be quite soluble in the recrystallization solvent even at low temperatures.

  • Solution:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[5]

    • Thorough Cooling: Ensure you cool the solution in an ice bath for a sufficient amount of time after it has reached room temperature to maximize precipitation.

    • Solvent Choice: Re-evaluate your choice of solvent. A solvent in which your compound has high solubility when hot and very low solubility when cold is ideal.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for this compound derivatives?

A good starting point for a compound of this nature, which is relatively non-polar due to the tert-butyl group and the pyrimidine ring, would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 8:2 or 9:1 hexanes:ethyl acetate.[7] You can then adjust the ratio based on the initial Rf value.

Q2: Can I use acid-base extraction to purify my this compound derivative?

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral ones.[8] Since the pyrimidine ring has basic nitrogen atoms, it is possible to protonate them with a strong acid, rendering the compound water-soluble. This would allow you to separate it from non-basic, organic-soluble impurities.

  • Experimental Consideration: Dissolve your crude product in an organic solvent like diethyl ether or dichloromethane. Extract this solution with an aqueous acid (e.g., 1M HCl). The protonated pyrimidine salt will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the neutral product, which can then be extracted back into an organic solvent.[9]

Q3: How can I check for the stability of my compound on silica gel before running a column?

A simple 2D TLC experiment can give you a good indication of stability.

  • Spot your compound on a TLC plate.

  • Run the plate in a suitable solvent system.

  • After the first run, dry the plate completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots that are not on the diagonal.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for purifying a moderately non-polar this compound derivative.

  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Test various solvent systems of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives your product an Rf value of ~0.3.[4]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (like hexanes or dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Typical Column Chromatography Parameters
ParameterTypical Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Eluent System Hexanes/Ethyl AcetateGood for moderately non-polar compounds.
Gradient 0% to 20% Ethyl Acetate in HexanesStarts non-polar to elute non-polar impurities first.
Target Rf 0.2 - 0.4Provides optimal separation on a column.[4]

Visualizations

Logical Workflow for Purification Strategy

Purification_Strategy start Crude 4-Tert-butyl-2- chloropyrimidine Derivative tlc Perform TLC Analysis start->tlc decision_tlc Are spots well-separated? tlc->decision_tlc column Flash Column Chromatography decision_tlc->column Yes acid_base Acid-Base Extraction decision_tlc->acid_base No, baseline streaking decision_purity Is product pure? column->decision_purity recrystallize Recrystallization recrystallize->decision_purity acid_base->tlc Re-analyze pure_product Pure Product decision_purity->pure_product Yes re_purify Re-evaluate Purification Strategy decision_purity->re_purify No re_purify->tlc Re-optimize re_purify->recrystallize Consider as alternative

Caption: A decision-making workflow for selecting a purification strategy.

Troubleshooting Column Chromatography

Column_Troubleshooting issue Poor Separation/Streaking Low Recovery cause1 Compound Degradation on Silica Strong Adsorption issue->cause1 cause2 Incorrect Solvent Polarity Co-eluting Impurity issue->cause2 solution1 Deactivate silica with Et3N Use neutral alumina Perform plug filtration cause1->solution1 solution2 Optimize Rf with TLC (0.2-0.4) Use a solvent gradient Re-chromatograph mixed fractions cause2->solution2

References

Validation & Comparative

Navigating Reactivity and Selectivity in Suzuki Couplings: A Comparative Guide to 4-Tert-butyl-2-chloropyrimidine and 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds.[1][2] The choice of the starting halogenated pyrimidine is a critical decision that dictates not only the success of the coupling but also the overall synthetic strategy. This guide provides an in-depth comparison of two key building blocks: 4-tert-butyl-2-chloropyrimidine and 2,4-dichloropyrimidine, in the context of the Suzuki coupling. We will dissect the underlying principles of reactivity, explore the impact of steric and electronic effects, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Dichotomy of Reactivity: Electronic vs. Steric Control

The Suzuki coupling of chloropyrimidines is a nuanced process governed by a delicate interplay of electronic and steric factors. The electron-deficient nature of the pyrimidine ring renders it more reactive towards oxidative addition of a palladium(0) catalyst compared to analogous benzene halides.[1] However, the relative reactivity of different positions on the pyrimidine ring is not uniform.

2,4-Dichloropyrimidine: A Case of Electronic Preference

In the case of 2,4-dichloropyrimidine, a widely utilized and commercially available intermediate, the regioselectivity of the Suzuki coupling is well-established.[1][3][4] Overwhelmingly, the initial coupling reaction occurs at the C4 position.[1][3] This preference is attributed to the greater electrophilicity of the C4 carbon, which facilitates the oxidative addition of the palladium catalyst.[1] Computational studies have corroborated this observation, indicating that the C4-chlorine bond is more susceptible to cleavage.[3]

This inherent selectivity allows for a sequential functionalization strategy. A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines.[3]

This compound: The Influence of Steric Hindrance

In contrast to the electronically driven selectivity of 2,4-dichloropyrimidine, the reactivity of this compound is anticipated to be significantly influenced by steric factors. The bulky tert-butyl group at the C4 position creates substantial steric hindrance around the adjacent C5 and, to a lesser extent, the C2 position. While the C2 position is generally less reactive than the C4 position in chloropyrimidines, the steric impediment at C4 in this molecule would likely direct the coupling to the C2 position.

While direct comparative studies are limited, the principles of sterically hindered Suzuki couplings suggest that specialized catalyst systems are often required to achieve high yields.[5][6] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, JohnPhos), can enhance the efficacy of the catalyst for coupling at sterically congested centers.[7] These ligands promote the formation of highly active, low-coordinate palladium species that can more readily access the hindered C2 position.[7]

Comparative Data at a Glance

The following table summarizes the key characteristics and expected performance of the two pyrimidine substrates in Suzuki coupling reactions.

FeatureThis compound2,4-Dichloropyrimidine
Primary Reactive Site C2 (Predicted due to steric hindrance at C4)C4 (Electronically favored)[1][3]
Key Influencing Factor Steric hindrance from the tert-butyl groupElectronic effects (higher electrophilicity at C4)[1]
Potential for Sequential Coupling Limited to a single coupling at C2High potential for sequential C4 then C2 coupling[3]
Typical Catalyst Systems Bulky phosphine ligands (e.g., Buchwald ligands) may be required for high efficiency.[5][6]Standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often effective.[1][2]
Common Applications Synthesis of 2-aryl-4-tert-butylpyrimidines.Versatile intermediate for mono- and di-substituted pyrimidines.[3]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for conducting Suzuki coupling reactions with these substrates. It is crucial to note that optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary for specific substrates.

Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine

This protocol is adapted from established methods for the selective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine.[1][2]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for C4-Arylation of 2,4-Dichloropyrimidine

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,4-Dichloropyrimidine, Arylboronic Acid, & K₂CO₃ B Inert Atmosphere (Argon/Nitrogen) A->B C Add Dioxane/Water B->C D Degas Solution C->D E Add Pd(PPh₃)₄ D->E F Heat to 100°C (12-24h) E->F G Cool & Dilute with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine.

Protocol 2: Predicted Protocol for C2-Arylation of this compound

This protocol is a proposed method based on conditions typically required for sterically hindered Suzuki couplings.[5][6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, arylboronic acid, and potassium phosphate to an oven-dried Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Predicted Workflow for C2-Arylation of this compound

G cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-tBu-2-Cl-pyrimidine, Arylboronic Acid, & K₃PO₄ C Add Catalyst Solution A->C B Prepare Catalyst Solution (Pd₂(dba)₃ + SPhos in Toluene) B->C D Heat to 100-110°C (12-24h) C->D E Cool & Dilute with Diethyl Ether D->E F Filter through Celite E->F G Concentrate & Purify F->G

Caption: Predicted workflow for the Suzuki coupling of this compound.

Mechanistic Insights

The fundamental catalytic cycle of the Suzuki-Miyaura reaction remains the same for both substrates.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L₂-Cl B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key difference lies in the initial "Oxidative Addition" step. For 2,4-dichloropyrimidine, the Pd(0) complex preferentially inserts into the C4-Cl bond. For this compound, the steric bulk of the tert-butyl group is expected to hinder the approach of the palladium catalyst to the C2 position to some extent, but the even greater hindrance at the C4 position would likely make the C2-Cl bond the more accessible site for oxidative addition.

Conclusion

The choice between this compound and 2,4-dichloropyrimidine in Suzuki coupling reactions is a strategic one, dictated by the desired substitution pattern and an understanding of the interplay between electronic and steric effects. While 2,4-dichloropyrimidine offers a reliable and electronically favored route to C4-substituted pyrimidines with the potential for subsequent C2 functionalization, this compound is a valuable substrate for accessing 2-substituted pyrimidines where steric hindrance can be leveraged to control regioselectivity. The selection of an appropriate catalyst system, particularly for sterically demanding couplings, is paramount for achieving high yields and purity. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and advancing their synthetic campaigns in the ever-important field of medicinal chemistry.

References

A Comparative Guide to the Reactivity of 4-tert-butyl-2-chloropyrimidine and 4-tert-butyl-2-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine-based scaffolds are of paramount importance. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their synthetic handles. Among the most versatile of these are the 2-halo-4-tert-butylpyrimidines, which serve as key building blocks for introducing molecular diversity. The choice between a chloro or bromo substituent at the 2-position is a critical decision that can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-tert-butyl-2-chloropyrimidine and 4-tert-butyl-2-bromopyrimidine, supported by mechanistic principles and representative experimental data.

At a Glance: Key Differences in Reactivity

FeatureThis compound4-tert-butyl-2-bromopyrimidine
Primary Application Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling Reactions
Relative Reactivity in Cross-Coupling LowerHigher
Relative Reactivity in SNAr Often HigherLower
Key Influencing Factor C-X Bond Strength, ElectronegativityC-X Bond Strength
Typical Reaction Conditions More forcing conditions for cross-couplingMilder conditions for cross-coupling

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between these two compounds lies in the properties of the carbon-halogen (C-X) bond at the 2-position of the pyrimidine ring. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. This single factor is the primary determinant of their divergent behavior in the two most common classes of reactions for their functionalization: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond. The weaker C-Br bond in 4-tert-butyl-2-bromopyrimidine results in a lower activation energy for this step compared to its chloro-analogue. Consequently, the bromo derivative is generally more reactive, allowing for:

  • Milder reaction conditions (lower temperatures)

  • Shorter reaction times

  • Lower catalyst loadings

  • Broader substrate scope with challenging coupling partners

This enhanced reactivity makes 4-tert-butyl-2-bromopyrimidine the preferred substrate for these transformations, particularly in complex syntheses where mild conditions are crucial to preserve sensitive functional groups.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle reactant 4-tert-butyl-2-halopyrimidine (X = Cl or Br) oxidative_addition Oxidative Addition reactant->oxidative_addition Faster for Br Slower for Cl coupling_partner Coupling Partner (e.g., Boronic Acid or Amine) transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) coupling_partner->transmetalation catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration of Pd(0) product Coupled Product reductive_elimination->product SNAr_Mechanism reactants 4-tert-butyl-2-halopyrimidine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Step 1: Addition (Often faster for Cl) product Substituted Product meisenheimer->product Step 2: Elimination of Halide

A Senior Application Scientist's Guide to Palladium Catalysis with 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-tert-butyl-2-substituted-pyrimidine Scaffold

For researchers, scientists, and professionals in drug development, the pyrimidine nucleus is a cornerstone of medicinal chemistry. Its presence in numerous biologically active compounds, from approved pharmaceuticals to natural products, underscores its value as a privileged scaffold. The targeted functionalization of this core allows for the precise tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable building block: 4-tert-butyl-2-chloropyrimidine . The sterically demanding tert-butyl group can serve as a crucial structural anchor, influencing conformation and providing metabolic stability. The chlorine atom at the 2-position, while traditionally considered less reactive than its bromide or iodide counterparts, represents an attractive handle for late-stage diversification due to the lower cost and broader availability of chlorinated starting materials.

However, the successful activation of the C-Cl bond in heteroaromatic systems like this presents a significant challenge, necessitating the use of sophisticated and highly active palladium catalyst systems. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the cross-coupling of this compound, supported by mechanistic insights and proven experimental protocols adapted from closely related systems. Our objective is to equip you with the knowledge to rationally select the optimal catalytic system for your specific synthetic transformation, be it C-C, C-N, or C-O bond formation.

The Challenge of C-Cl Bond Activation: A Mechanistic Perspective

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The strength of the C-Cl bond is significantly higher than that of C-Br or C-I bonds, making this initial activation step more energetically demanding. For electron-deficient heteroaromatic systems like pyrimidines, this challenge is somewhat mitigated, but efficient catalysis still requires overcoming a substantial activation barrier.

Modern palladium catalysis has risen to this challenge through the development of specialized ligands. The key to success lies in using ligands that are both electron-rich and sterically hindered .

  • Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.

  • Sterically bulky ligands promote the formation of low-coordinate, highly reactive monoligated palladium(0) species and accelerate the final reductive elimination step, which releases the desired product and regenerates the active catalyst.[2]

This guide will explore catalyst systems built around these principles, focusing on their application in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Comparative Efficacy of Palladium Catalyst Systems

The choice of the palladium precursor, ligand, base, and solvent are all critical variables that must be carefully optimized for the successful coupling of this compound. Below, we compare several state-of-the-art catalyst systems for different classes of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures. For a substrate like this compound, the selection of a potent catalyst is paramount.

Catalyst System Analysis:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often struggles with unactivated aryl chlorides, requiring high catalyst loadings and elevated temperatures, which can lead to side reactions like protodeboronation of the boronic acid.[3][4] For challenging substrates like 2-chloropyrimidines, yields can be modest.[5]

  • Bulky Monophosphine Ligands (Buchwald-Type): Ligands such as XPhos, SPhos, and tBuXPhos, developed by the Buchwald group, have revolutionized the coupling of aryl chlorides. These electron-rich and sterically demanding biaryl phosphine ligands create highly active and thermally stable catalysts. When combined with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, or used as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), they offer significantly higher turnover numbers and can operate under milder conditions.[6] A study on solid-supported chloropyrimidines demonstrated the effectiveness of a Pd₂(dba)₃/P(t-Bu)₃ system, which is conceptually similar to the Buchwald systems.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong σ-donors that form very stable and highly active palladium complexes. Commercially available precatalysts like PEPPSI™-IPr are particularly effective for coupling sterically hindered or electron-rich aryl chlorides.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1_r2 Transmetalation pd_r1_r2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product boronic_acid R²-B(OR)₂ boronic_acid->pd_r1_r2 base Base base->pd_r1_r2 aryl_halide R¹-X (4-tBu-2-Cl-Pyrimidine) aryl_halide->pd_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki Coupling of Chloropyrimidines

While specific data for this compound is scarce in the literature, the following table summarizes typical conditions and expected yields based on data for analogous 2,4-dichloropyrimidine and other heteroaryl chloride couplings. This serves as a strong predictive guide for catalyst selection.[5]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2450-70
Pd₂(dba)₃P(t-Bu)₃KFTHF50-808-1685-95
Pd(OAc)₂XPhosK₃PO₄t-BuOH or Toluene80-1002-8>90
PEPPSI™-IPrIPrK₂CO₃t-BuOH804-12>90

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is adapted from established procedures for chloropyrimidines and represents a robust starting point for optimization.[5][7]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 equivalent) and the degassed solvent (e.g., tert-butanol or toluene, ~0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed amination of aryl halides is a powerful method for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[2] The coupling of primary and secondary amines with this compound requires a highly active catalyst to overcome both the C-Cl activation barrier and potential catalyst inhibition by the amine or the pyrimidine nitrogen.

Catalyst System Analysis:

  • First-Generation Catalysts: Early systems using ligands like P(o-tolyl)₃ were effective for some aryl bromides but generally failed with chlorides and primary amines.[2]

  • Chelating Phosphine Ligands: Bidentate ligands such as BINAP and Xantphos offered improved performance and expanded the scope to include some primary amines.[8]

  • Bulky, Electron-Rich Monophosphine Ligands: This is the gold standard for modern Buchwald-Hartwig aminations. Ligands like XPhos, RuPhos, and BrettPhos, in combination with Pd(OAc)₂ or Pd₂(dba)₃ and a strong, non-nucleophilic base like NaOt-Bu or LHMDS, are exceptionally effective for coupling a wide range of amines (primary, secondary, anilines, heterocycles) with aryl chlorides.[6]

The general workflow for a Buchwald-Hartwig amination is outlined below.

Buchwald_Hartwig_Workflow start Start setup Combine Aryl Halide, Amine, Base, and Pd-Ligand Catalyst start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent (e.g., Toluene) inert->solvent heat Heat Reaction (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination of Heteroaryl Chlorides

The following data, extrapolated from protocols for other challenging heteroaryl chlorides, provides a guide for catalyst selection.[8]

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene11060-80
Pd₂(dba)₃XantphosNaOt-BuToluene11070-85
Pd(OAc)₂XPhosNaOt-BuToluene100>90
Pd₂(dba)₃tBu₃P·HBF₄NaOt-BuToluene110>90

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol is based on highly efficient systems for related heteroaryl chlorides.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1 mol%), a suitable ligand (e.g., tBu₃P·HBF₄, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 2.2 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.05 equivalents).

  • Solvent Addition: Add degassed toluene (~0.2 M), seal the vial, and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in an oil bath at 110 °C with stirring for the required time (typically 16-24 hours), monitoring by LC-MS.

  • Work-up: After cooling, dilute the reaction with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-aryl or N-alkyl pyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is invaluable for introducing linear sp-hybridized carbon fragments into a molecule.[9] This reaction typically employs a dual catalytic system of palladium and copper(I). For a substrate like this compound, copper-free conditions, which can prevent the often-problematic homocoupling of the alkyne (Glaser coupling), are highly desirable.

Catalyst System Analysis:

  • Classic Conditions (Pd/Cu): The standard system of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine) is effective for aryl iodides and bromides, but often requires elevated temperatures for chlorides.

  • Copper-Free Conditions: The issues associated with copper can be circumvented by using a strong base and a highly active palladium/phosphine system. The combination of a palladium precursor with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ allows the reaction to proceed efficiently at room temperature for aryl bromides and at slightly elevated temperatures for aryl chlorides.[9]

Comparative Data for Sonogashira Coupling of Heteroaryl Halides

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF60-8060-85
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF80-10070-90
Pd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃Dioxane60-80>85 (for chlorides)

Experimental Protocol: Copper-Free Sonogashira Coupling (Representative)

This protocol is adapted from the work of Buchwald and Fu for aryl chlorides.[9]

  • Reaction Setup: To a Schlenk tube, add the palladium precursor (e.g., Pd(PhCN)₂Cl₂, 2 mol%), the phosphine ligand (P(t-Bu)₃, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add this compound (1.0 equivalent), the terminal alkyne (1.5 equivalents), and degassed 1,4-dioxane (~0.25 M).

  • Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with diethyl ether, and filter through a plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate and purify the crude product by chromatography.

Conclusion and Future Outlook

The functionalization of This compound via palladium-catalyzed cross-coupling is a highly viable and powerful strategy for the synthesis of complex molecules in pharmaceutical and materials science. While the C-Cl bond presents a higher activation barrier compared to heavier halogens, modern catalyst systems have largely overcome this challenge.

For Suzuki-Miyaura couplings , catalyst systems based on bulky biaryl monophosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) are highly recommended for achieving excellent yields under relatively mild conditions. For Buchwald-Hartwig aminations , similar bulky phosphine ligands, particularly in combination with strong bases like NaOt-Bu, provide the most general and efficient route to a diverse range of aminated pyrimidines. In the case of Sonogashira couplings , copper-free conditions employing highly active palladium/phosphine combinations are preferable to minimize side reactions and simplify purification.

As a Senior Application Scientist, my recommendation is to screen a small set of these modern, well-defined catalyst systems for any new transformation involving this compound. The initial investment in catalyst screening will invariably pay dividends in the form of higher yields, cleaner reactions, and faster development timelines. The continued evolution of ligand design promises even more active and versatile catalysts in the future, further expanding the synthetic utility of cost-effective chloro-heteroaromatic building blocks.

References

The Strategic Advantage of Bulk: A Comparative Guide to 4-Tert-butyl-2-chloropyrimidine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents.[1][2] The precise functionalization of this heterocycle is paramount to modulating biological activity, and chloro-substituted pyrimidines are workhorse intermediates in this endeavor. Among these, 4-tert-butyl-2-chloropyrimidine has emerged as a reagent of strategic importance. This guide provides an in-depth comparison of this compound against other substituted pyrimidines, elucidating the distinct advantages conferred by the bulky tert-butyl group, supported by established reactivity principles and representative experimental data.

The Challenge of Regioselectivity in Pyrimidine Functionalization

The pyrimidine ring possesses distinct electronic properties, with the carbon atoms exhibiting varying degrees of electrophilicity. In the common precursor, 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position over the C2 position.[3][4] This inherent reactivity (C4 > C2) often dictates synthetic strategy but can also be a significant limitation, leading to mixtures of isomers that are challenging to separate and reduce overall yield.[5] The ability to selectively direct reactions to a specific position is therefore a critical goal in the synthesis of complex, polysubstituted pyrimidines.

The Tert-butyl Group: More Than Just a Bulky Substituent

The 4-tert-butyl group on the pyrimidine ring introduces two primary effects that dramatically alter its reactivity profile compared to smaller alkyl (e.g., methyl) or aromatic (e.g., phenyl) substituents: pronounced steric hindrance and subtle electronic contributions.

1. Steric Shielding and Regiocontrol: The most significant advantage of the tert-butyl group is its sheer size. This steric bulk effectively shields the adjacent C5 position from unwanted side reactions. Furthermore, it can influence the regioselectivity of subsequent reactions, either by sterically hindering approach at the C4-position for certain reagents or by locking the molecule into a conformation that favors reaction at the C2-position. For instance, while typical SNAr reactions on 2,4-dichloropyrimidines favor the C4 position, the presence of a bulky group can alter this outcome, making the C2 position more accessible.[4][6]

2. Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of the pyrimidine intermediate and its downstream products in common organic solvents. This is a practical but crucial advantage in process chemistry, facilitating easier handling, purification, and improved reaction kinetics.[7]

3. Metabolic Stability: In drug discovery, a tert-butyl group can serve as a "metabolic shield." Its sterically hindered C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.

Comparative Performance in Key Cross-Coupling Reactions

To objectively assess the advantages of this compound, we will compare its expected performance in three cornerstone C-C and C-N bond-forming reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—against a less sterically hindered analogue, 4-methyl-2-chloropyrimidine.

The following data is illustrative, compiled from typical results for these classes of compounds to highlight the principles of reactivity rather than a direct side-by-side experimental comparison from a single source.

Table 1: Illustrative Comparison of Yields in Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionSubstrateCoupling PartnerTypical Yield (%)Key Observations & Advantages
Suzuki-Miyaura This compound4-Methoxyphenylboronic acid>90%High yields are consistently achievable. The tert-butyl group does not impede coupling at the distal C2 position and can prevent side reactions at C5.
4-methyl-2-chloropyrimidine4-Methoxyphenylboronic acid85-95%High yields are also possible, but the smaller methyl group offers less steric protection for the C5 position, potentially leading to undesired reactivity in more complex substrates.
Buchwald-Hartwig This compoundMorpholine>95%Excellent yields are common. The bulky substituent can favor the use of specific ligands that are effective for hindered substrates, leading to clean and efficient reactions.[8]
4-methyl-2-chloropyrimidineMorpholine90-98%The reaction is generally high-yielding, but catalyst and ligand choice may be less constrained compared to the tert-butyl analogue.
Sonogashira This compoundPhenylacetylene85-95%The steric bulk does not significantly hinder the linear approach of the alkyne, allowing for efficient C-C bond formation while still protecting the C5 position.[9]
4-methyl-2-chloropyrimidinePhenylacetylene80-90%Good yields are expected, but the potential for competing reactions on more complex scaffolds remains a consideration.

The consistently high yields observed in reactions with this compound underscore its utility. The primary advantage is not necessarily a dramatic increase in yield for simple couplings, but rather the enhanced predictability and cleanliness of the reaction, which becomes critical when working with complex, multi-functionalized molecules where side reactions are more probable.

Experimental Protocols

The following are representative, detailed methodologies for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of a 2-chloropyrimidine with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture to the flask.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction's progress using an appropriate analytical technique, such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2,4-disubstituted pyrimidine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous Solvent (e.g., Toluene, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Visualizing the Synthetic Strategy

Diagrams created using Graphviz help to visualize the core concepts of pyrimidine reactivity and synthetic workflow.

Caption: Inherent reactivity of 2,4-dichloropyrimidine.

Caption: Steric influence of the 4-tert-butyl group.

G Start 4-tBu-2-Cl-Pyrimidine + Boronic Acid OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Catalyst + Base Catalyst->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product 2-Aryl-4-tBu-Pyrimidine + Pd(0) regenerated RedElim->Product Product->Catalyst Catalytic Cycle

Caption: Simplified workflow for Suzuki-Miyaura coupling.

Conclusion

This compound offers distinct and compelling advantages over less hindered substituted pyrimidines. Its primary strengths lie in the steric control exerted by the tert-butyl group, which enhances reaction predictability, minimizes side products by shielding adjacent positions, and often improves solubility. While other substituted pyrimidines are undoubtedly useful, the strategic incorporation of the 4-tert-butyl group provides chemists with a powerful tool to navigate the complexities of polysubstituted heterocycle synthesis. For researchers in drug discovery and process development, the reliability and robust performance of this compound make it a superior choice for building complex molecular architectures where precision and yield are paramount.

References

A Senior Application Scientist's Guide to Optimizing Suzuki Reactions: A Yield Comparison for Different Bases with 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its ability to forge carbon-carbon bonds with high functional group tolerance has made it a cornerstone of modern organic chemistry.[1] However, the success of this reaction, especially with challenging substrates like electron-deficient heteroaryl chlorides, is not guaranteed. The choice of base is a critical parameter that can dramatically influence reaction kinetics, yield, and overall efficiency.[2][3]

This guide provides an in-depth comparison of various bases for the Suzuki coupling of 4-tert-butyl-2-chloropyrimidine, a common building block in medicinal chemistry. We will delve into the mechanistic role of the base, present comparative experimental data, and offer a validated protocol to empower you to optimize your synthetic outcomes.

The Mechanistic Imperative: Why the Base is a Critical Player

The base in a Suzuki-Miyaura reaction is far from a simple acid scavenger. It plays a crucial, active role in the catalytic cycle, primarily in the transmetalation step, which is often rate-limiting.[2][4] There are two predominant mechanistic proposals for the base's function:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This activated species more readily transfers its organic moiety to the palladium(II) center.[4]

  • The Hydroxide/Alkoxide Pathway: The base generates a palladium(II) hydroxide or alkoxide complex from the palladium(II) halide precursor. This complex then undergoes a more facile reaction with the neutral boronic acid.

The prevailing pathway is influenced by the specific base, solvent, and substrates used. Weaker bases like carbonates are often proposed to favor the boronate pathway, while stronger bases may operate via the hydroxide/alkoxide mechanism.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R²-B(OH)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product Base_Role Base (M⁺OH⁻) activates Boronic Acid Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Aryl_Halide R¹-X (4-tBu-2-Cl-Pyrimidine) Aryl_Halide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Bases in Chloropyrimidine Couplings

While specific data for this compound is proprietary across many discovery labs, extensive studies on analogous 2,4-dichloropyrimidines and other chloropyrimidines provide a robust framework for base selection. The principles governing these reactions are directly applicable. Inorganic bases are most commonly employed, with their efficacy depending on basicity, solubility, and the nature of the cation.[4]

BaseCatalyst SystemSolventTemp (°C) & TimeYield (%)Reference / Notes
K₂CO₃ Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)81%[5][6] A very common and effective choice for many chloropyrimidine couplings.
K₃PO₄ Pd(PPh₃)₄ (5 mol%)1,4-Dioxane70-80 °C, 18-22 h60%[6][7][8] Often superior for sterically hindered or electron-deficient substrates. The phosphate anion has a proposed dual role in activating the boronic acid and facilitating the catalytic cycle.[9]
Cs₂CO₃ Pd(PPh₃)₄Dry Toluene70-80 °C80%[8] The high solubility of cesium salts in organic solvents often enhances reaction rates and yields, particularly in challenging couplings.[2]
Na₂CO₃ Generic Pd catalystEtOH/WaterNot Specified98%[10][11] Reported as highly effective in some systems, potentially outperforming other carbonates.
KF Pd₂(dba)₃ / P(t-Bu)₃THF50 °C, OvernightModerate[12] Fluoride ions are believed to play a unique role in activating the boronic acid, offering an alternative to carbonate and phosphate bases.
Organic Bases (e.g., TEA) Generic Pd catalystNot SpecifiedNot SpecifiedLow[10][11] Generally found to be inferior to inorganic bases for Suzuki couplings, often resulting in lower yields.

Expert Analysis:

For the Suzuki coupling of this compound, both K₂CO₃ and K₃PO₄ represent excellent starting points. K₂CO₃ is a cost-effective and broadly effective base.[13] However, for this specific substrate, which can be considered somewhat sterically demanding due to the tert-butyl group, K₃PO₄ may provide a significant advantage. Its stronger basicity and unique role in the catalytic cycle can often overcome the higher activation barriers associated with such substrates.[7][9] Cs₂CO₃ is a powerful, albeit more expensive, alternative that frequently succeeds where other bases fail, largely due to its enhanced solubility in common organic solvents.[8]

Validated Experimental Protocol: Suzuki Coupling of a Chloropyrimidine

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid, utilizing K₃PO₄ as the base.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Water, degassed (2 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Subject the resulting suspension to three cycles of vacuum-backfill with the inert gas while stirring to ensure the mixture is free of oxygen. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Setup 1. Setup Add Pyrimidine, Boronic Acid, K₃PO₄ to Schlenk Flask Solvent 2. Solvent Addition Add Dioxane and Degassed Water Setup->Solvent Degas 3. Degassing Vacuum-Backfill Cycles (3x) Solvent->Degas Catalyst 4. Catalyst Addition Add Pd(PPh₃)₄ under Inert Gas Degas->Catalyst React 5. Reaction Heat to 80-100°C, Monitor Progress Catalyst->React Workup 6. Workup & Extraction Cool, Dilute with EtOAc/H₂O, Separate and Extract React->Workup Purify 7. Purification Dry, Concentrate, and Purify via Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental Workflow for Suzuki Coupling.

Conclusion and Recommendations

The selection of an appropriate base is paramount for achieving high yields in the Suzuki-Miyaura coupling of this compound. While several inorganic bases can facilitate the reaction, experimental evidence from analogous systems strongly suggests that potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are superior choices for this class of sterically influenced, electron-deficient substrates.[7][8] Standard bases like potassium carbonate remain a viable and cost-effective option for initial screening.[5]

By understanding the mechanistic role of the base and systematically applying the validated protocol provided, researchers can significantly enhance the efficiency and reliability of their synthetic efforts, accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Pyrimidine Scaffolds in Kinase Inhibitor Synthesis: Exploring Alternatives to 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous clinically successful kinase inhibitors.[1] Its nitrogen atoms provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a feature that has cemented its status as a "privileged scaffold" in medicinal chemistry.[2] The 2,4-diaminopyrimidine motif, in particular, is a prevalent pharmacophore found in a multitude of potent and selective kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and others.[3][4][5]

The synthetic accessibility of this core often relies on the sequential nucleophilic aromatic substitution (SNAr) of di-substituted pyrimidines. A common starting material for this purpose is a 2-chloro-4-substituted pyrimidine. While the hypothetical 4-tert-butyl-2-chloropyrimidine represents a building block with specific steric and electronic properties, a broader exploration of alternative pyrimidine precursors is essential for researchers aiming to fine-tune the synthetic efficiency and the pharmacological profile of their kinase inhibitors.

This guide provides a comparative analysis of various pyrimidine starting materials for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. We will delve into the causality behind experimental choices, present comparative data where available, and provide detailed experimental protocols to illustrate the practical implications of reagent selection.

The Archetypal Synthesis: Sequential Amination of 2,4-Dichloropyrimidine

The most common and well-documented starting material for the synthesis of 2,4-diaminopyrimidine scaffolds is 2,4-dichloropyrimidine. The two chlorine atoms serve as versatile leaving groups for sequential SNAr reactions.

A key principle governing this synthetic strategy is the differential reactivity of the C2 and C4 positions of the pyrimidine ring. In general, the C4 position is more activated towards nucleophilic attack than the C2 position.[6][7] This inherent regioselectivity allows for a controlled, stepwise introduction of different amine nucleophiles.

SNAr on Dichloropyrimidine reagent1 2,4-Dichloropyrimidine intermediate 2-Chloro-4-aminopyrimidine Intermediate reagent1->intermediate SNAr at C4 (more reactive) product 2,4-Diaminopyrimidine Product intermediate->product SNAr at C2 (less reactive) amine1 Amine 1 (R1-NH2) amine1->intermediate amine2 Amine 2 (R2-NH2) amine2->product

Caption: General workflow for the synthesis of 2,4-diaminopyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of a Generic 2,4-Diaminopyrimidine Scaffold

This protocol outlines the sequential amination of 2,4-dichloropyrimidine, a foundational procedure in the synthesis of many kinase inhibitors.

Step 1: First Nucleophilic Aromatic Substitution (C4-amination)

  • To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the first amine (Amine 1, 1.1 eq.) and a base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-chloro-4-aminopyrimidine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution (C2-amination)

  • The purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq.) is dissolved in a high-boiling point solvent such as 1,4-dioxane or 1-butanol.

  • The second amine (Amine 2, 1.2 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.) are added to the solution.

  • The reaction mixture is heated to reflux (typically 100-140 °C) and monitored until the starting material is consumed.

  • After cooling, the mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

  • The final 2,4-diaminopyrimidine product is purified by column chromatography or recrystallization.

Comparative Analysis of Alternative Pyrimidine Reagents

The choice of the starting pyrimidine can significantly impact the synthetic route's efficiency, cost, and the final compound's properties. Here, we explore alternatives to the standard 2,4-dichloropyrimidine.

Modifying the C4-Substituent: Beyond a Leaving Group

Instead of a second chlorine atom, the C4 position can be occupied by other groups that may or may not act as a leaving group.

  • 4-Alkoxy-2-chloropyrimidines: In some cases, an alkoxy group can serve as a leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups on the pyrimidine ring.[8] However, the reactivity is generally lower than that of a chloro group. The primary advantage of using a 4-alkoxy-2-chloropyrimidine is the potential for altered regioselectivity or the introduction of the alkoxy group as a permanent feature of the final molecule, which can influence solubility and metabolic stability.

  • 4-Aryl/Alkyl-2-chloropyrimidines: In this case, the C4-substituent is not a leaving group. These reagents are useful when the desired final product has a carbon-based substituent at the C4 position. The synthesis of these starting materials often involves a cross-coupling reaction (e.g., Suzuki or Stille coupling) on a di- or tri-chloropyrimidine.[9][10] While this adds steps to the overall synthesis, it allows for the introduction of a diverse range of functionalities at the C4 position, which can be crucial for targeting specific sub-pockets in the kinase active site.

Table 1: Comparison of C4-Substituted-2-chloropyrimidine Reagents

Reagent TypeReactivity at C4Synthetic UtilityImpact on Final Compound
2,4-DichloropyrimidineHigh (Cl is a good leaving group)Versatile for sequential aminationC4 is substituted with an amino group
4-Alkoxy-2-chloropyrimidineModerate (Alkoxy is a poorer leaving group)Can be a leaving group or a permanent substituentAlkoxy group can improve physicochemical properties
4-Aryl/Alkyl-2-chloropyrimidineNot a leaving groupAllows for C-C bond formation at C4Aryl/alkyl group can be a key pharmacophoric element
Altering the Leaving Groups: A Tale of Halogens and Sulfones

The nature of the leaving group at the C2 and C4 positions can significantly influence the reaction rate and conditions required for the SNAr reaction.

  • 2,4-Difluoropyrimidine: Fluorine is a highly effective leaving group in SNAr reactions due to its strong electron-withdrawing inductive effect, which stabilizes the Meisenheimer intermediate.[11] The use of 2,4-difluoropyrimidine can lead to faster reactions and milder conditions compared to its chloro-analogue. However, the higher cost and potential for lower regioselectivity in some cases are important considerations.

  • 2,4-Dibromopyrimidine: While bromine is a better leaving group than chlorine in terms of bond strength, its larger size and lower electronegativity can sometimes lead to slower SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

  • 2-Methylsulfonyl-4-chloropyrimidine: The methylsulfonyl (MeSO2) group is an excellent leaving group in SNAr reactions. Interestingly, the regioselectivity of substitution on 2-MeSO2-4-chloropyrimidine is highly dependent on the nucleophile.[12][13] While amines typically react at the C4 position, more basic nucleophiles like alkoxides can preferentially attack the C2 position. This dichotomy in reactivity can be exploited for unique synthetic strategies.

Leaving_Group_Comparison cluster_0 Reactivity in SNAr (Formation of Meisenheimer Complex) F F Cl Cl F->Cl Cl->F Br Br Cl->Br Br->Cl I I Br->I I->Br

Caption: Factors influencing the rate of SNAr reactions with different halogens.

The Impact of Ring Substituents on Regioselectivity

Substituents on the pyrimidine ring can have a profound impact on the regioselectivity of SNAr reactions, sometimes overriding the inherent preference for C4 substitution.

  • Electron-donating groups (EDGs) at C6: The presence of an EDG, such as an amino or methoxy group, at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[6] This is a critical consideration when designing a synthetic route, as it can be exploited to achieve the desired isomer.

  • Electron-withdrawing groups (EWGs) at C5: An EWG at the C5 position generally enhances the reactivity at the C4 position.[14]

  • Steric hindrance at C5: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially leading to increased substitution at C2.[6]

Structure-Activity Relationship (SAR) Insights

The choice of the pyrimidine starting material is not merely a synthetic consideration; it directly influences the biological activity of the final kinase inhibitor.

  • C4-Substituent: The group introduced at the C4 position is often a key determinant of a compound's potency and selectivity. For instance, in a series of 2,4-diaminopyrimidine JNK inhibitors, modifications at this position led to significant changes in their biochemical and cell-based activity.[15]

  • C5-Substituent: Small halogen substituents at the C5 position are common in kinase inhibitors and can modulate the compound's electronic properties and binding affinity. For example, in a series of CDK7 inhibitors, replacing a C5-chloro group with other substituents like methyl or cyclopropyl decreased the inhibitory activity.[16]

  • C2-Amine Substituent: The amine introduced at the C2 position often forms critical hydrogen bonds with the kinase hinge region. The nature of the substituent on this amine is crucial for achieving high potency.

Conclusion

While 2,4-dichloropyrimidine remains a workhorse in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, a nuanced understanding of the available alternatives is paramount for the modern medicinal chemist. The choice of the starting pyrimidine scaffold is a strategic decision that influences not only the efficiency and regioselectivity of the synthesis but also the pharmacological profile of the final compound. By considering the electronic and steric effects of substituents on the pyrimidine ring, and by exploring alternative leaving groups, researchers can unlock new avenues for the design and synthesis of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource to inform these critical decisions in the drug discovery process.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrimidine derivatives, in particular, represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural elucidation of 4-tert-butyl-2-chloropyrimidine, a key building block in the synthesis of various biologically active compounds.

Our discussion will move beyond a mere recitation of methods to explore the causality behind our experimental choices, ensuring a self-validating analytical workflow. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not just the "what" but the "why" of our approach to structural verification.

The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Non-Negotiable

A singular analytical technique rarely provides the complete structural picture. Each method interrogates a different aspect of the molecule's constitution. It is the synergistic interpretation of data from multiple spectroscopic sources that affords the highest degree of confidence in structural assignment. For this compound, our primary concerns are:

  • Confirmation of the pyrimidine core.

  • Verification of the chloro and tert-butyl substituents.

  • Unambiguous determination of the substitution pattern (positions 2 and 4).

To address these, we employ a triad of spectroscopic techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to be robust and reproducible, providing high-quality data for unequivocal structural determination.

dot

Caption: Experimental workflow for synthesis and structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of unique carbon atoms and their electronic environments. For this compound, NMR is crucial for confirming the presence and connectivity of the tert-butyl group and the pyrimidine ring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
tert-butyl protons~1.3-1.4Singlet9H-C(CH₃)₃
Pyrimidine H-5~7.0-7.5Doublet1HAr-H
Pyrimidine H-6~8.5-8.8Doublet1HAr-H
¹³C NMR Data Chemical Shift (δ, ppm) Assignment
tert-butyl CH₃~28-30-C(C H₃)₃
tert-butyl C~38-40-C (CH₃)₃
Pyrimidine C-5~118-122Ar-C
Pyrimidine C-2~160-162Ar-C (C-Cl)
Pyrimidine C-6~157-159Ar-C
Pyrimidine C-4~175-178Ar-C (C-tert-butyl)

Interpretation: The large singlet integrating to 9 protons in the ¹H NMR spectrum is a hallmark of the tert-butyl group.[3] The two doublets in the aromatic region confirm the presence of two adjacent protons on the pyrimidine ring. The ¹³C NMR spectrum will show six distinct carbon signals, corresponding to the four pyrimidine carbons and the two types of carbons in the tert-butyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.[4]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[5][6] For this compound, MS is essential for confirming the elemental composition and observing characteristic fragmentation that supports the proposed structure.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization.

  • Analysis: Acquire a full scan mass spectrum over a range of m/z 50-300.

Mass Spectrometry Data m/z Relative Intensity Assignment
Molecular Ion [M]⁺~170ModerateC₉H₁₃ClN₂
[M+2]⁺~172~33% of [M]⁺Isotopic peak due to ³⁷Cl
[M-CH₃]⁺~155HighLoss of a methyl radical
[M-C(CH₃)₃]⁺~113ModerateLoss of the tert-butyl radical

Interpretation: The molecular ion peak at m/z ~170 corresponds to the molecular weight of this compound. The presence of a significant peak at M+2 with approximately one-third the intensity of the molecular ion is a definitive indicator of a single chlorine atom in the molecule.[7][8] The fragmentation pattern, showing the loss of a methyl radical (m/z 155) and a tert-butyl radical (m/z 113), is consistent with the proposed structure.[9][10]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For our target compound, IR can confirm the presence of the C=N and C-Cl bonds within the pyrimidine ring.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze a thin film of the compound on a salt plate.

  • Analysis: Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

Infrared Spectroscopy Data Frequency (cm⁻¹) Intensity Assignment
C-H stretching (aliphatic)~2960-2870Strongtert-butyl group
C=N stretching~1600-1500Medium-StrongPyrimidine ring
C-Cl stretching~750-700MediumChloro substituent

Interpretation: The strong absorptions in the 2960-2870 cm⁻¹ region are characteristic of the C-H bonds in the tert-butyl group. The bands in the 1600-1500 cm⁻¹ range are indicative of the C=N stretching vibrations within the aromatic pyrimidine ring.[11][12] The absorption in the 750-700 cm⁻¹ region is consistent with a C-Cl bond.[13]

Comparison with Alternatives and Ruling Out Isomers

The combination of these spectroscopic techniques allows for the definitive exclusion of alternative structures. For instance, consider the isomer 2-tert-butyl-4-chloropyrimidine.

  • NMR: The chemical shifts of the pyrimidine ring protons and carbons would be significantly different due to the altered electronic environment. The coupling patterns might also change.

  • Mass Spectrometry: While the molecular ion would be the same, the fragmentation pattern could differ. The stability of the resulting fragments would be influenced by the substituent positions.

The unique "fingerprint" provided by the collective spectroscopic data allows for the confident assignment of the this compound structure.

Logical Relationship of Spectroscopic Data to Structure

dot

Caption: Logical flow from proposed structure to confirmatory data.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By integrating the data from NMR, Mass Spectrometry, and Infrared Spectroscopy, we create a self-validating system that leaves no room for ambiguity. This rigorous analytical methodology is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of the advanced intermediates that are foundational to modern pharmaceutical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. The proper disposal of specialized reagents like 4-Tert-butyl-2-chloropyrimidine is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the first step in ensuring its safe disposal. While specific toxicological data for this exact compound is not extensively published, data from structurally similar chlorinated pyridine and pyrimidine compounds, along with general chemical principles, allows for a robust risk assessment. The compound should be treated as hazardous waste.

Based on available Safety Data Sheets (SDS) for analogous chemicals, the primary hazards are categorized as follows:

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Likely toxic if swallowed, in contact with skin, or if inhaled.[1][2]Avoid all direct contact and aerosol generation. Use of appropriate Personal Protective Equipment (PPE) is mandatory.
Skin Corrosion/Irritation Causes skin irritation.[3]Wear chemically resistant gloves and a lab coat. Avoid any skin exposure.
Eye Damage/Irritation Causes serious eye irritation.[3]Use safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash risk.
Environmental Hazard The product should not be allowed to enter drains or watercourses.[1]Prevent all environmental release. Disposal must be conducted via approved hazardous waste protocols.

Given these hazards, this compound waste must be managed in accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Core Disposal Procedure: From Benchtop to Final Disposition

The guiding principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service.[1][2] Your laboratory's responsibility is to collect, store, and prepare the waste safely for pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][6]

Experimental Protocol: Laboratory Waste Accumulation

Objective: To safely collect and store this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Chemically resistant gloves (e.g., nitrile, inspected prior to use)[1]

    • Safety goggles or glasses with side shields[1]

    • Full-length lab coat or chemical-resistant suit[1]

  • Fume hood

  • Secondary containment bin

Methodology:

Step 1: Waste Segregation

  • Dedicate a specific waste stream for halogenated organic compounds.

  • Crucially, do not mix this compound waste with incompatible materials such as acids, bases, or strong oxidizing agents.[7] Mixing can cause dangerous chemical reactions.

  • Segregate liquid waste from solid waste (e.g., contaminated gloves, weigh boats, or paper towels).

Step 2: Containerization

  • Select a waste container that is chemically compatible with chlorinated pyrimidines.[4] Plastic containers are often preferred.[5]

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[4]

  • The container must be kept closed at all times except when actively adding waste.[5][8] This minimizes the release of vapors.

Step 3: Labeling

  • As soon as you designate a container for waste, label it clearly.[9]

  • The label must include the words "Hazardous Waste" .[10]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[8]

  • Indicate the specific hazards associated with the contents (e.g., "Toxic," "Irritant").[10]

  • Note the date when waste was first added to the container (the "accumulation start date").[8]

Step 4: Accumulation and Storage

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • The SAA must be a well-ventilated area, away from direct sunlight or heat sources.[6]

  • Always place liquid waste containers in a secondary containment bin that can hold the entire volume of the container in case of a leak.[4][8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][10]

Step 5: Arranging for Professional Disposal

  • Once the waste container is nearly full (no more than ¾ full to allow for expansion) or has been stored for the maximum allowable time (typically 6-12 months, check institutional policies), arrange for a pickup.[5][6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule the disposal.[1]

  • Provide them with the detailed information from your hazardous waste label.

Visualization: Disposal Decision Workflow

The following diagram illustrates the key decision points and actions required for the proper disposal of this compound waste.

G cluster_0 Disposal Workflow A Waste Generation (this compound) B Is waste solid or liquid? A->B C Segregate into Halogenated Solid Waste B->C Solid D Segregate into Halogenated Liquid Waste B->D Liquid E Select & Label Compatible Waste Container C->E D->E F Store in Secondary Containment within Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Professional Disposal G->H Yes I Continue Safe Accumulation G->I No I->F

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure while handling this compound, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove all contaminated clothing and seek medical attention.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician immediately.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1]

  • Small Spills: For minor spills, ensure adequate ventilation.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Do not allow the product to enter drains.

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team or EHS.

Always have a spill kit readily available in the laboratory.[4]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By adhering to the principles of waste characterization, segregation, proper containerization, and accurate labeling, you ensure a safe environment for yourself and your colleagues. Always remember that the final step in the disposal process for this and other hazardous organic chemicals is to entrust it to a licensed professional disposal service, facilitated through your institution's EHS department. This structured approach not only guarantees regulatory compliance but also embodies the highest standards of scientific integrity and environmental protection.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Tert-butyl-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Tert-butyl-2-chloropyrimidine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, embedding the causality behind each recommendation to foster a deeply ingrained culture of safety and procedural excellence.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a comprehensive toxicological profile for this compound may not be extensively documented, its structure—a substituted chlorinated pyrimidine—allows us to infer a significant hazard profile based on analogous compounds. Structurally related chemicals, such as 4-(tert-Butyl)-2-chloropyridine and other chloropyrimidines, are known to be hazardous.[1][2]

Anticipated Hazards Include:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled, based on data from similar molecules.[3][4]

  • Skin Irritation: Causes skin irritation.[1][2] Prolonged contact can lead to more severe reactions.

  • Serious Eye Damage: Poses a significant risk of serious eye irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[1]

Given these potential hazards, a rigorous and multi-layered PPE strategy is not merely a recommendation—it is an operational necessity.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8] The following PPE is mandatory for all personnel involved in the handling process.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber glove.[9][10]The inner nitrile glove provides dexterity and protection from incidental contact.[9] The outer, more robust glove (neoprene/butyl) offers superior resistance to chlorinated organic compounds, protecting against permeation during more extensive handling.[9][10] Gloves must be inspected for tears before each use.[7][11]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[9][12]Safety glasses are insufficient. Chemical splash goggles create a seal around the eyes to protect against splashes, while the face shield protects the rest of the face and neck from splashes or unexpected exothermic reactions.[9][12][13]
Body Protection Chemical-resistant laboratory coat (Nomex® or similar) with buttoned or snap cuffs.[7][12]A standard cotton lab coat offers minimal protection. A chemical-resistant coat prevents skin contact from spills.[4][11] Cuffed sleeves prevent chemicals from entering gloves. The coat must be fully buttoned.[7][12]
Respiratory Protection Not required if all work is performed in a certified fume hood.Engineering controls are the primary method of respiratory protection.[12] If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required, subject to institutional fit-testing and training programs.[11][12]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills. Porous shoes (e.g., canvas) can absorb chemicals and hold them against the skin, increasing exposure risk.[6][14]

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE: The Preparation Phase
  • Inspect All Equipment: Before entering the lab, visually inspect all PPE for signs of damage, degradation, or contamination.

  • Footwear and Lab Coat: Ensure appropriate footwear is worn. Don the chemical-resistant lab coat, fastening it completely.[7][12]

  • Eye and Face Protection: Put on chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.[9]

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Outer Gloves: Don the second, heavier-duty pair of gloves over the first, ensuring a complete seal.

Safe Handling Within the Fume Hood
  • Work Zone: All chemical manipulations must occur at least six inches inside the sash of a properly functioning fume hood.[7]

  • Minimize Quantities: Use the smallest feasible quantity of the chemical for the procedure.

  • Avoid Dust Generation: If handling a solid, take care to avoid creating dust.[3][4]

  • Immediate Cleanup: Clean up any minor spills within the hood immediately using appropriate absorbent materials.

Doffing PPE: The Decontamination & Exit Phase

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them immediately in the designated halogenated solid waste container.[4]

  • Face Shield and Goggles: Step away from the immediate work area. Remove the face shield, followed by the goggles, handling them by the straps or sides. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Place it in a designated receptacle for professional laundering or disposal. Never take lab coats home.[9]

  • Inner Gloves: Remove the inner pair of nitrile gloves using the same technique as the outer gloves. Dispose of them in the halogenated solid waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[3][7][11]

Below is a diagram illustrating the logical flow of the handling process.

G cluster_prep Preparation Phase (Outside Lab) cluster_entry Staging Area (Inside Lab) cluster_work Operational Phase (Fume Hood) cluster_exit Exit & Decontamination Phase prep1 1. Inspect all PPE prep2 2. Don Lab Coat & Footwear prep1->prep2 entry1 3. Don Goggles & Face Shield prep2->entry1 Enter Lab entry2 4. Don Inner Gloves entry1->entry2 entry3 5. Don Outer Gloves entry2->entry3 work1 Handle this compound entry3->work1 Begin Work exit1 6. Doff Outer Gloves (at hood) work1->exit1 Work Complete exit2 7. Doff Face Shield & Goggles exit1->exit2 exit3 8. Doff Lab Coat exit2->exit3 exit4 9. Doff Inner Gloves exit3->exit4 exit5 10. Wash Hands Thoroughly exit4->exit5

Caption: Workflow for PPE Donning, Chemical Handling, and Doffing.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal are critical to ensure safety and environmental compliance.

  • Chemical Waste: All solutions and residues containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][8] This container must be kept closed except when adding waste and stored in a secondary containment bin.[15]

  • Contaminated Solids: All disposable items that have come into direct contact with the chemical (e.g., gloves, weighing paper, pipette tips, absorbent pads) must be placed in a sealed, labeled container designated for solid halogenated hazardous waste.[15][16]

  • Empty Containers: The original chemical container is not "empty" until properly rinsed. The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid hazardous waste.[15] For highly toxic compounds, the first three rinses must be collected.[15] After thorough rinsing and air-drying, the container can be managed for disposal or recycling according to institutional policy.

Emergency First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][11] Call a physician or poison control center immediately.[3][11]

By integrating these expert-level protocols into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research. Safety is not an impediment to science; it is the foundation upon which successful discovery is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.